22-Dehydroclerosterol glucoside
Description
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,21-22,24-33,36-39H,2,7,11-19H2,1,3-6H3/b9-8+/t21-,22+,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZUARYEPYKOOJ-LQTCTXRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of 22-Dehydroclerosterol glucoside?
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Dehydroclerosterol (B198988) glucoside, a naturally occurring phytosterol glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of 22-Dehydroclerosterol glucoside. It also summarizes its purported biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and anti-tumor effects, drawing on data from closely related stigmastane (B1239390) glycosides to infer potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating current knowledge and outlining potential avenues for future investigation.
Physicochemical Properties
This compound, with the CAS number 143815-99-0, is a stigmastane-type steroidal glycoside. Its core structure consists of a 22-dehydroclerosterol aglycone linked to a glucose moiety. While specific experimental data for this compound is limited, the following tables summarize its known and predicted physicochemical properties.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 143815-99-0 | [1][2][3] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 179-184 °C | [1] |
| Boiling Point | 678.6 ± 55.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), chloroform, and dichloromethane. | [1] |
Table 2: Chemical and Molecular Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₅₆O₆ | [2][3] |
| Molecular Weight | 572.82 g/mol | [3] |
| Synonyms | (3β,20R,22E,24S)-Stigmasta-5,22,25-trien-3-yl β-D-glucopyranoside | [2] |
Spectral Data
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹³C NMR spectrum for the closely related compound, 3-beta-stigmasta-5,22,25(27)-trien-3-o-beta-d-glucopyranoside, is available and can be used as a reference for structural elucidation.
1.1.2. Mass Spectrometry (MS)
High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular formula C₃₅H₅₆O₆. Fragmentation patterns of similar steroidal glucosides typically involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the aglycone (22-Dehydroclerosterol) and the glucose moiety.
Experimental Protocols
Detailed experimental protocols for the specific isolation, purification, and synthesis of this compound are not extensively documented in publicly accessible literature. However, general methodologies for related compounds can be adapted.
Isolation and Purification from Natural Sources
This compound can be extracted from various natural sources, such as plants and marine sponges[1][4]. A general workflow for its isolation is as follows:
Methodology:
-
Extraction: The dried and powdered source material is subjected to extraction with a suitable organic solvent like methanol or ethanol at room temperature.
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the desired glycoside is subjected to column chromatography on silica (B1680970) gel or Sephadex, eluting with a gradient of solvents (e.g., chloroform-methanol).
-
Purification: Final purification is achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to yield pure this compound.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR and MS.
Chemical Synthesis
The chemical synthesis of steroidal glucosides can be achieved through the glycosylation of the corresponding sterol (22-Dehydroclerosterol) with a protected glucose donor. A general synthetic scheme is outlined below.
Methodology:
-
Protection of Glucose: The hydroxyl groups of D-glucose are protected, typically by acetylation, to prevent side reactions.
-
Activation of the Anomeric Center: The protected glucose is converted into a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.
-
Glycosylation: The sterol (22-Dehydroclerosterol) is reacted with the glycosyl donor in the presence of a promoter (e.g., a Lewis acid) to form the glycosidic bond.
-
Deprotection: The protecting groups on the glucose moiety are removed to yield the final this compound.
Biological Activity and Potential Signaling Pathways
While direct studies on the signaling pathways of this compound are scarce, research on related phytosterol and stigmastane glycosides provides a strong basis for inferring its potential biological activities and mechanisms of action.
Anti-inflammatory Activity
Phytosterol glucosides have demonstrated significant anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways.
Studies on analogous compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB, PI3K/Akt, and MAPK signaling pathways, which are central regulators of the inflammatory response. This inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).
Antioxidant Activity
The antioxidant properties of phytosterols (B1254722) are thought to be mediated, in part, through the activation of the Nrf2 signaling pathway.
It is hypothesized that this compound may promote the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in an increased cellular defense against oxidative stress.
Immunomodulatory Effects
Phytosterol glucosides have been shown to modulate the immune system, particularly T-lymphocyte activity[1][2][3][5][6]. They can enhance T-cell proliferation and influence the balance of T-helper (Th1/Th2) cell responses by modulating cytokine production[1][2][3][5][6]. For instance, they have been observed to increase the secretion of Th1 cytokines like IL-2 and IFN-γ, while potentially suppressing certain Th2 responses[2][3][5].
Anti-Tumor Activity
Several studies have highlighted the anti-tumor potential of steroidal glycosides, including their ability to induce apoptosis in cancer cells[7][8][9][10].
The anti-tumor activity of compounds similar to this compound is often linked to the inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway[7]. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax). This shift in the balance of apoptotic regulators promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade (caspase-9 and caspase-3), and ultimately, programmed cell death or apoptosis.
Conclusion and Future Directions
This compound is a promising natural compound with a range of potential therapeutic activities. The information compiled in this guide, based on available data and inferences from closely related molecules, provides a solid foundation for future research. To fully elucidate its therapeutic potential, further studies are warranted. Specifically, there is a critical need for:
-
Detailed Spectroscopic Analysis: Comprehensive 1D and 2D NMR and high-resolution mass spectrometry studies to unequivocally confirm its structure.
-
Validated Experimental Protocols: Development and publication of detailed and reproducible protocols for its isolation, purification, and synthesis.
-
In-depth Biological Investigations: Rigorous in vitro and in vivo studies to confirm its anti-inflammatory, antioxidant, immunomodulatory, and anti-tumor activities and to definitively identify the specific signaling pathways involved.
Such research will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.
References
- 1. beta-Sitosterol and beta-sitosterol glucoside stimulate human peripheral blood lymphocyte proliferation: implications for their use as an immunomodulatory vitamin combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.hh-publisher.com [journals.hh-publisher.com]
- 3. hh-publisher.com [hh-publisher.com]
- 4. mdpi.com [mdpi.com]
- 5. cardiosmile.com [cardiosmile.com]
- 6. Plant sterols and sterolins: a review of their immune-modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in colon cancer cells treated with isorhamnetin glycosides from Opuntia ficus-indica pads - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Botanical Origins of 22-Dehydroclerosterol Glucoside: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide has been compiled detailing the natural sources, isolation, and characterization of 22-Dehydroclerosterol glucoside, a steroidal glycoside of interest to the scientific and drug development communities. This document provides researchers, scientists, and professionals in drug development with a foundational understanding of this compound's origins and the methodologies for its extraction.
The primary identified natural source of this compound is the plant species Clerodendrum phlomidis Linn. F., a member of the Lamiaceae family. Phytochemical investigations have successfully isolated and characterized this compound from the leaves of this plant, confirming its presence alongside other bioactive molecules.
Natural Sources and Distribution
While the Clerodendrum genus is a known reservoir of various steroids and their glycosides, specific quantitative data on the concentration of this compound remains limited in publicly available literature. The compound, also known by its systematic name 24β-ethylcholesta-5,22E,25-triene-3β-O-β-D-glucopyranoside, has been definitively identified in Clerodendrum phlomidis. Further research is required to quantify its abundance in this and other related species.
Table 1: Natural Source of this compound
| Compound Name | Synonym | Natural Source | Plant Part | Quantitative Data |
| This compound | 24β-ethylcholesta-5,22E,25-triene-3β-O-β-D-glucopyranoside | Clerodendrum phlomidis Linn. F. | Leaves | Not Reported |
Experimental Protocols for Isolation and Characterization
The following is a detailed methodology for the extraction, isolation, and characterization of this compound from the leaves of Clerodendrum phlomidis, based on established phytochemical procedures.
Plant Material Collection and Preparation
-
Collection: The leaves of Clerodendrum phlomidis are collected from a verified source.
-
Drying: The plant material is air-dried in the shade at room temperature to preserve the chemical integrity of its constituents.
-
Grinding: The dried leaves are coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Defatting: The powdered plant material (e.g., 2.0 kg) is first defatted with petroleum ether (60–80°C) for 24 hours to remove non-polar compounds like fats and waxes.[1]
-
Maceration: The defatted material is then extracted with methanol (B129727) (e.g., 3 x 7 L) for 48 hours at room temperature with occasional stirring.[1] This process is repeated to ensure exhaustive extraction.
-
Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature of 40–45°C to yield a crude extract.[1]
Isolation by Column Chromatography
-
Stationary Phase: The crude methanolic extract is adsorbed onto silica (B1680970) gel (100–200 mesh).
-
Mobile Phase: The adsorbed extract is then subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for separating sterol glycosides involves a mixture of chloroform (B151607) and methanol.
-
Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).
-
Compound Identification: Fractions showing similar TLC profiles are combined. This compound is identified by comparison with a reference standard or through spectroscopic analysis.
Characterization
-
Spectroscopic Analysis: The structure of the isolated compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the aglycone and the sugar moiety, as well as their connectivity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from its natural source.
This guide serves as a critical resource for the scientific community, providing a clear pathway for the procurement and study of this compound for potential therapeutic applications. Further research into the quantitative analysis of this compound in various natural sources is encouraged to build upon this foundational knowledge.
References
An In-depth Technical Guide on the Biosynthesis Pathway of 22-Dehydroclerosterol Glucoside in Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marine sponges are prolific producers of a vast array of unique secondary metabolites, many of which hold significant promise for pharmaceutical development. Among these are sterol glucosides, a class of compounds exhibiting diverse biological activities. This technical guide provides a comprehensive overview of the current understanding and hypothesized biosynthetic pathway of a specific sterol glucoside, 22-dehydroclerosterol (B198988) glucoside, found in marine sponges. While the complete pathway has yet to be fully elucidated in a single sponge species, this document consolidates available evidence from sterol biosynthesis in related organisms to propose a putative pathway. It includes detailed discussions on the key enzymatic steps, potential precursor molecules, and methodologies for future research. This guide is intended to serve as a valuable resource for researchers in marine natural products, biochemistry, and drug discovery, aiming to accelerate the understanding and potential exploitation of this fascinating biosynthetic pathway.
Introduction
The marine environment is a rich reservoir of chemical diversity, with marine sponges (Phylum Porifera) being a particularly fruitful source of novel bioactive compounds. Sterols and their derivatives, such as sterol glycosides, are a significant class of these metabolites, often displaying unique structural modifications not found in their terrestrial counterparts. 22-Dehydroclerosterol glucoside is one such compound, featuring a C29 sterol aglycone, clerosterol (B1233290), with a characteristic double bond at the C-22 position and a glucose moiety attached at the C-3 position. Understanding the biosynthetic machinery responsible for producing this molecule is crucial for several reasons: it can provide insights into the evolution of metabolic pathways in early animals, open avenues for the biocatalytic production of this and related compounds, and facilitate the development of new therapeutic agents.
This whitepaper will delve into the proposed biosynthetic pathway of this compound, present the available data in a structured format, and provide detailed experimental protocols that can be employed to further investigate this pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in marine sponges is hypothesized to occur in three main stages, starting from a common C28 sterol precursor:
-
Side Chain Alkylation: The formation of the C29 clerosterol skeleton from a C28 precursor.
-
Desaturation: The introduction of a double bond at the C-22 position of the sterol side chain.
-
Glycosylation: The attachment of a glucose molecule to the 3-hydroxyl group of the sterol.
The proposed pathway is illustrated in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Stage 1: Formation of the Clerosterol Skeleton
The biosynthesis of the C29 sterol, clerosterol, is thought to proceed via the methylation of a C28 sterol precursor, likely 24-methylenecholesterol. This reaction is catalyzed by a C24-sterol methyltransferase (SMT) , an enzyme that utilizes S-adenosyl methionine (SAM) as the methyl group donor. SMTs have been identified in various organisms, including sponges, and are responsible for the extensive alkylation patterns observed in marine sterols.
Stage 2: Desaturation at C-22
Following the formation of clerosterol, a double bond is introduced at the C-22 position of the side chain. This desaturation reaction is catalyzed by a sterol C-22 desaturase . In fungi, this enzyme is a cytochrome P450 monooxygenase known as Erg5. While a homologous enzyme has not been functionally characterized in marine sponges for this specific reaction, it is the most probable enzymatic mechanism. This step requires molecular oxygen and a reducing equivalent such as NADPH.
Stage 3: Glycosylation
The final step in the biosynthesis is the attachment of a glucose molecule to the 3β-hydroxyl group of 22-dehydroclerosterol. This glycosylation is catalyzed by a UDP-glycosyltransferase (UGT) . These enzymes utilize an activated sugar donor, in this case, UDP-glucose, to transfer the sugar moiety to the acceptor molecule. The substrate specificity of UGTs can be broad, and it is plausible that a sponge UGT recognizes 22-dehydroclerosterol as a substrate.
Quantitative Data
Currently, there is a paucity of specific quantitative data for the biosynthesis of this compound in marine sponges. The following table summarizes the types of quantitative data that are needed and provides hypothetical values for illustrative purposes.
| Parameter | Enzyme | Substrate(s) | Hypothetical Value | Units |
| Michaelis Constant (Km) | C24-Sterol Methyltransferase | 24-Methylenecholesterol | 50 | µM |
| Michaelis Constant (Km) | C24-Sterol Methyltransferase | S-adenosyl methionine | 25 | µM |
| Catalytic Rate (kcat) | C24-Sterol Methyltransferase | - | 0.1 | s⁻¹ |
| Michaelis Constant (Km) | Sterol C-22 Desaturase | Clerosterol | 75 | µM |
| Catalytic Rate (kcat) | Sterol C-22 Desaturase | - | 0.05 | s⁻¹ |
| Michaelis Constant (Km) | UDP-Glycosyltransferase | 22-Dehydroclerosterol | 100 | µM |
| Michaelis Constant (Km) | UDP-Glycosyltransferase | UDP-Glucose | 200 | µM |
| Catalytic Rate (kcat) | UDP-Glycosyltransferase | - | 0.5 | s⁻¹ |
| Precursor Incorporation | ¹⁴C-24-Methylenecholesterol | - | 15 | % |
| Precursor Incorporation | ¹⁴C-Clerosterol | - | 25 | % |
Experimental Protocols
To fully elucidate and characterize the biosynthetic pathway of this compound, a series of experiments are required. The following sections provide detailed methodologies for key experiments.
Isolation and Structural Elucidation of this compound
Objective: To isolate and confirm the structure of this compound from a marine sponge.
Methodology:
-
Sponge Collection and Extraction:
-
Collect fresh sponge material and immediately freeze in liquid nitrogen or preserve in ethanol.
-
Homogenize the sponge tissue and extract with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v).
-
Partition the crude extract between n-butanol and water. The butanolic layer will contain the sterol glucosides.
-
-
Chromatographic Purification:
-
Subject the butanolic extract to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Further purify the fractions containing the target compound using high-performance liquid chromatography (HPLC) with a C18 reversed-phase column and a methanol/water gradient.
-
-
Structural Elucidation:
-
Analyze the purified compound using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure.
-
Confirm the molecular weight and formula using High-Resolution Mass Spectrometry (HR-MS).
-
Caption: Experimental workflow for the isolation and structural elucidation.
In Vivo Stable Isotope Labeling Studies
Objective: To trace the incorporation of precursors into this compound in a living sponge.
Methodology:
-
Precursor Synthesis: Synthesize stable isotope-labeled precursors, such as ¹³C- or ²H-labeled 24-methylenecholesterol and clerosterol.
-
Sponge Incubation: Maintain live sponge explants in a controlled aquarium system. Administer the labeled precursors to the surrounding seawater or via injection.
-
Lipid Extraction and Analysis: After a defined incubation period, extract the total lipids from the sponge tissue as described in Protocol 4.1.
-
LC-MS Analysis: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the incorporation of the stable isotopes into this compound and its biosynthetic intermediates.
Caption: Workflow for in vivo stable isotope labeling studies.
Functional Characterization of Biosynthetic Enzymes
Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.
Methodology:
-
Gene Identification:
-
Perform transcriptome sequencing (RNA-seq) on the sponge species of interest.
-
Identify candidate genes for SMT, C-22 desaturase, and UGTs based on sequence homology to known enzymes.
-
-
Heterologous Expression:
-
Clone the candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).
-
Express and purify the recombinant proteins.
-
-
Enzyme Assays:
-
Conduct in vitro assays with the purified recombinant enzymes and the putative substrates.
-
For the SMT assay, use 24-methylenecholesterol and radiolabeled SAM.
-
For the C-22 desaturase assay, use clerosterol and a system to provide reducing equivalents.
-
For the UGT assay, use 22-dehydroclerosterol and UDP-glucose.
-
Analyze the reaction products by HPLC and/or LC-MS to confirm enzyme activity and determine kinetic parameters.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in marine sponges represents a fascinating example of the unique metabolic capabilities of these organisms. While a complete picture of the pathway is yet to be established, the proposed sequence of events involving a sterol methyltransferase, a C-22 desaturase, and a UDP-glycosyltransferase provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically investigate and confirm each step of this pathway.
Future work should focus on the isolation and functional characterization of the specific enzymes from a sponge species known to produce this compound. This will not only provide definitive proof of the biosynthetic pathway but also furnish valuable biocatalysts for the potential biotechnological production of this and other bioactive sterol glucosides. A deeper understanding of this pathway will undoubtedly contribute to the broader fields of marine natural product chemistry, enzymology, and drug discovery.
An In-depth Technical Guide to the Spectroscopic and Biological Profile of 22-Dehydroclerosterol Glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS, and IR) and potential biological activities of 22-Dehydroclerosterol glucoside. Due to the limited availability of complete experimental data for this specific molecule, this guide combines experimental data for its aglycone, 22-Dehydroclerosterol, with established data for the β-D-glucopyranoside moiety and closely related sterol glucosides to present a thorough and well-supported profile.
Chemical Structure and Properties
This compound is a steroidal glycoside with the molecular formula C₃₅H₅₆O₆ and a molecular weight of 572.83 g/mol . It consists of the sterol 22-Dehydroclerosterol linked to a glucose molecule via a glycosidic bond at the C-3 position.
Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound.
Table 1: ¹³C NMR Spectroscopic Data of this compound (Aglycone: Experimental in CDCl₃; Glucoside Moiety: Typical values)
| Carbon No. | Chemical Shift (δ, ppm) - Aglycone | Carbon No. (Glucose) | Chemical Shift (δ, ppm) - Glucoside |
| 1 | 37.3 | 1' | ~101-103 |
| 2 | 31.7 | 2' | ~74-75 |
| 3 | ~78-80 (predicted) | 3' | ~77-78 |
| 4 | 42.3 | 4' | ~70-71 |
| 5 | 140.8 | 5' | ~76-77 |
| 6 | 121.7 | 6' | ~61-62 |
| 7 | 31.9 | ||
| 8 | 31.9 | ||
| 9 | 50.2 | ||
| 10 | 36.5 | ||
| 11 | 21.1 | ||
| 12 | 39.8 | ||
| 13 | 42.3 | ||
| 14 | 56.9 | ||
| 15 | 24.4 | ||
| 16 | 28.3 | ||
| 17 | 56.1 | ||
| 18 | 11.9 | ||
| 19 | 19.4 | ||
| 20 | 40.5 | ||
| 21 | 21.2 | ||
| 22 | 138.2 | ||
| 23 | 129.4 | ||
| 24 | 49.8 | ||
| 25 | 148.8 | ||
| 26 | 22.0 | ||
| 27 | 22.0 | ||
| 28 | 12.3 | ||
| 29 | 110.0 |
Table 2: Predicted ¹H NMR Spectroscopic Data of this compound
| Proton No. | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~3.5-3.6 | m |
| H-6 | ~5.35 | d |
| H-22, H-23 | ~5.1-5.2 | m |
| H-1' (anomeric) | ~4.4-4.6 | d |
| Glucose Protons | ~3.2-4.0 | m |
| Methyl Protons | ~0.6-1.1 | s, d, t |
The mass spectrum of this compound is expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺. A characteristic fragmentation pattern for steryl glucosides is the loss of the glucose moiety (162 Da).
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Description |
| 573.4 | [M+H]⁺ | Protonated molecular ion |
| 595.4 | [M+Na]⁺ | Sodiated molecular ion |
| 411.3 | [M+H-162]⁺ | Loss of the glucose moiety |
| 393.3 | [M+H-162-H₂O]⁺ | Loss of glucose and water |
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The data presented below is based on typical values for steroidal glucosides.[1]
Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 | O-H | Stretching vibration of hydroxyl groups (glucose and sterol) |
| ~2930 | C-H | Stretching vibration of aliphatic CH₂ and CH₃ groups |
| ~1650 | C=C | Stretching vibration of olefinic bonds in the sterol rings |
| ~1050 | C-O | Stretching vibration of the C-O-C glycosidic linkage |
Experimental Protocols
The isolation and characterization of this compound would typically follow a standard procedure for natural product extraction and purification.
-
Extraction: The dried and powdered plant material is exhaustively extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform (B151607) and methanol.
-
Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
NMR: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 500 MHz for ¹H and 125 MHz for ¹³C) using deuterated pyridine (B92270) (Py-d₅) or a mixture of deuterated chloroform and methanol (CDCl₃-CD₃OD) as the solvent.
-
MS: High-resolution mass spectra are obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
IR: The infrared spectrum is recorded on an FTIR spectrometer using a KBr pellet.
Biological Activity and Signaling Pathway
While the specific signaling pathways of this compound are not extensively studied, closely related compounds like β-sitosterol and its glucoside have been shown to possess anti-inflammatory properties.[2][3][4][5] A plausible mechanism of action is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to confirm the predicted spectroscopic data and to fully elucidate its biological functions and potential therapeutic applications.
References
- 1. eajournals.org [eajournals.org]
- 2. β-Sitosterol Enhances Lung Epithelial Cell Permeability by Suppressing the NF-κB Signaling Pathway [discovmed.com]
- 3. β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-sitosterol exhibits anti-inflammatory activity in human aortic endothelial cells. | Semantic Scholar [semanticscholar.org]
- 5. Anti-inflammatory effects of β-sitosterol-β-D-glucoside from Trachelospermum jasminoides (Apocynaceae) in lipopolysaccharide-stimulated RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Potential Pharmacological Activities of 22-Dehydroclerosterol Glucoside
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacological activities of 22-Dehydroclerosterol glucoside. Despite searches for its biological effects, including anti-inflammatory, anticancer, and metabolic activities, there is a notable absence of peer-reviewed studies detailing its specific mechanisms of action, quantitative efficacy, or the signaling pathways it may modulate.
While information on this specific glucoside is scarce, the broader class of sterol glucosides and the aglycone, 22-Dehydroclerosterol, have been the subject of some investigation. This guide will briefly touch upon the known activities of these related compounds to provide a contextual framework, while emphasizing that these properties cannot be directly attributed to this compound without specific experimental validation.
Overview of this compound
This compound is a glycoside of the sterol 22-Dehydroclerosterol. Its basic chemical information is available from chemical suppliers, but its biological properties remain largely unexplored in the public scientific domain. A cosmetic ingredient website suggests its potential for anti-inflammatory and immunomodulatory effects in skincare, as well as a role in promoting collagen synthesis, though these claims are not substantiated by cited research.
Potential Pharmacological Activities (Inferred from Related Compounds)
It is crucial to reiterate that the following information is based on studies of structurally similar compounds and should be considered speculative in the context of this compound.
Anti-Inflammatory Activity
Sterol glucosides, such as β-sitosterol-glucoside (also known as daucosterol), have demonstrated anti-inflammatory properties in various studies. For instance, β-sitosterol-glucoside has been shown to reduce the production of inflammatory mediators. The potential mechanism for such compounds often involves the inhibition of key inflammatory signaling pathways.
A hypothetical anti-inflammatory signaling pathway that could be investigated for this compound is presented below. This diagram is illustrative and based on common anti-inflammatory mechanisms of other natural products.
Caption: Hypothetical Anti-Inflammatory Signaling Pathway
Anticancer Activity
The aglycone, 22-Dehydroclerosterol, has been noted for its antibacterial activity. Other sterols and their glucosides have been investigated for potential anticancer effects. These effects are often attributed to the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.
Below is a generalized workflow for assessing the in vitro anticancer activity of a compound like this compound.
Caption: In Vitro Anticancer Activity Experimental Workflow
Experimental Protocols
Due to the absence of specific studies on this compound, no established experimental protocols for its pharmacological evaluation are available. However, researchers interested in investigating this compound could adapt standard methodologies used for other sterol glucosides. Below are generalized protocols that would be a starting point for such research.
General Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell supernatant and measure the nitric oxide (NO) production using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
General Protocol for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Quantitative Data
There is no quantitative data, such as IC₅₀ values, percentage inhibition, or other efficacy metrics, available in the scientific literature for this compound. The following table is a template that could be used to summarize such data if it were to become available through future research.
| Pharmacological Activity | Assay | Cell Line / Model | Key Parameter | Result |
| Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | IC₅₀ | Data not available |
| TNF-α Inhibition | - | IC₅₀ | Data not available | |
| Anticancer | Cell Viability (MTT) | - | IC₅₀ | Data not available |
| Apoptosis Induction | - | % Apoptotic Cells | Data not available |
Conclusion and Future Directions
The pharmacological profile of this compound remains undefined. The information available on related compounds suggests that it may possess anti-inflammatory and anticancer properties, but this requires rigorous scientific investigation. Future research should focus on:
-
Isolation and Characterization: Establishing a reliable source and purification method for this compound.
-
In Vitro Screening: Conducting comprehensive in vitro assays to evaluate its cytotoxic, anti-inflammatory, antioxidant, and other potential biological activities.
-
Mechanism of Action Studies: If promising activities are identified, elucidating the underlying molecular mechanisms and signaling pathways.
-
In Vivo Studies: Validating in vitro findings in appropriate animal models to assess efficacy and safety.
Until such studies are conducted and published, any claims regarding the pharmacological activities of this compound should be treated with caution. This document serves to highlight the current knowledge gap and provide a roadmap for future research in this area.
A Comprehensive Review of Clerosterol and Its Glucosides: From Physicochemical Properties to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerosterol (B1233290), a phytosterol found in various plant species, and its corresponding glucosides are gaining attention within the scientific community for their potential biological activities. As structural analogs of cholesterol, these compounds are implicated in a range of cellular processes, from membrane fluidity modulation to influencing critical signaling pathways. This technical guide provides a comprehensive review of the current literature on clerosterol and its glucosides, summarizing their physicochemical properties, exploring their biological activities with a focus on anticancer and anti-inflammatory effects, and detailing relevant experimental methodologies. Due to the limited specific data available for clerosterol, this review incorporates information from closely related phytosterols (B1254722) and their glucosides to provide a broader context and potential avenues for future research.
Physicochemical Properties
Clerosterol and its glucosides share a fundamental steroid nucleus with cholesterol but possess a unique side chain structure that influences their physical and chemical characteristics. The presence of a glucoside moiety significantly alters the polarity and solubility of the parent sterol.
Table 1: Physicochemical Properties of Clerosterol and Clerosterol Glucoside
| Property | Clerosterol | Clerosterol Glucoside | Data Source |
| Molecular Formula | C₂₉H₄₈O | C₃₅H₅₈O₆ | [1] |
| Molecular Weight ( g/mol ) | 412.7 | 574.8 | [1][2] |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | (2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1][2] |
| CAS Number | 2364-23-0 | 123621-00-1 | [1][2] |
| Melting Point (°C) | Not available | 258 - 262 | [3] |
| Solubility | Soluble in organic solvents | Poorly soluble in water, more polar than clerosterol | General knowledge |
Biological Activities
While specific quantitative data on the biological activities of clerosterol and its glucosides are scarce in the current literature, studies on analogous phytosterols provide valuable insights into their potential therapeutic effects.
Cholesterol-Lowering Effects
Phytosterols and their glucosides are well-documented for their ability to lower cholesterol levels. This is primarily attributed to their structural similarity to cholesterol, allowing them to compete with and inhibit cholesterol absorption in the intestine.
Table 2: Cholesterol-Lowering Effects of Phytosterol Glucosides (as a proxy for Clerosterol Glucoside)
| Study Type | Model | Compound | Dose | Effect | Reference |
| Human Clinical Trial | Healthy Subjects | Mixed Phytosterol Glucosides | 300 mg (single meal) | 37.6% reduction in cholesterol absorption | [4] |
Anticancer and Anti-inflammatory Potential
The anticancer and anti-inflammatory properties of various phytosterols have been investigated, suggesting that clerosterol and its glucosides may exhibit similar activities. The proposed mechanisms often involve the modulation of key signaling pathways related to cell proliferation, apoptosis, and inflammation.
Due to the lack of specific IC₅₀ or EC₅₀ values for clerosterol and its glucosides, the following table presents data for other relevant sterol compounds to illustrate potential activity ranges.
Table 3: Cytotoxic and Anti-inflammatory Activities of Related Sterols (Illustrative)
| Compound | Cell Line/Model | Activity | IC₅₀/EC₅₀ | Reference |
| 7-Ketositosterol | MCF-7 (Breast Cancer) | Antiproliferative | ~30 µM (significant viability reduction) | [5] |
| 7-Ketositosterol | HepG2 (Liver Cancer) | Antiproliferative | ~30 µM (significant viability reduction) | [5] |
| 27-Hydroxycholesterol | MCF-7 (Breast Cancer) | Apoptotic | Increased apoptosis at 0.1, 1, and 10 µM after 48h | [6] |
| β-Sitosterol | RAW 264.7 Macrophages | Anti-inflammatory (NO production) | 51-70% reduction at 50-250 µM | [7] |
Experimental Protocols
Isolation and Characterization of Clerosterol-3-O-β-D-glucoside from Teucrium barbeyanum
The following is a summary of the methodology used for the isolation and characterization of clerosterol glucoside from a natural source[8]:
-
Extraction: The aerial parts of Teucrium barbeyanum were subjected to extraction with various organic solvents.
-
Chromatography: The dichloromethane (B109758) extract was subjected to extensive column chromatography for fractionation.
-
Crystallization: The isolated compound was further purified by crystallization using various solvent systems.
-
Structure Elucidation: The structure of clerosterol-3-O-β-D-glucoside was determined using a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1H, 13C, DEPT-135, 90 and Q, COSY, HSQC, and HMBC experiments were conducted to fully assign the proton and carbon signals.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry was used to determine the molecular weight and fragmentation pattern.
-
General Analytical Techniques for Phytosterols and their Glucosides
Several analytical methods are commonly employed for the quantification and identification of phytosterols and their glucosides in various matrices[9][10][11]:
-
Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Derivatization to trimethylsilyl (B98337) (TMS) ethers is common to improve volatility.
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of non-volatile compounds. C8 and C18 columns are commonly used for separation.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective technique is suitable for the analysis of sterol glucosides without derivatization. Electrospray ionization (ESI) is a common ionization mode for these polar compounds.
Signaling Pathways and Logical Relationships
While specific signaling pathways for clerosterol are not yet elucidated, the broader class of phytosterols is known to interact with several key cellular signaling cascades. The following diagrams illustrate these generalized pathways.
References
- 1. Cholesterol and phytosterols differentially regulate the expression of caveolin 1 and a downstream prostate cell growth-suppressor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clerosterol glucoside | C35H58O6 | CID 91895415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clerosterol 3-glucoside | C35H58O6 | CID 14311739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative Effect of 7-Ketositosterol in Breast and Liver Cancer Cells: Possible Impact on Ceramide, Extracellular Signal-Regulated Kinases, and Nuclear Factor Kappa B Signaling Pathways [mdpi.com]
- 6. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) DOI:10.1039/D4FO00917G [pubs.rsc.org]
- 8. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol signaling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. High cholesterol induces apoptosis and autophagy through the ROS-activated AKT/FOXO1 pathway in tendon-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 22-Dehydroclerosterol Glucoside: A Technical Guide to its Discovery, Isolation, and Potential Biological Significance
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological importance of 22-Dehydroclerosterol glucoside, a naturally occurring sterol glucoside. Due to the limited specific research on this particular molecule, this document synthesizes information from closely related compounds and general methodologies to offer a thorough understanding for research and development purposes.
Introduction to this compound
This compound is a phytosterol glycoside, a class of compounds widely distributed in the plant kingdom. These molecules consist of a sterol backbone, in this case, 22-Dehydroclerosterol, linked to a glucose molecule. Phytosterols and their glycosides are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties[1]. The structural similarity of the sterol moiety to cholesterol suggests potential interactions with cellular membranes and signaling pathways that regulate cholesterol homeostasis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₆O₆ | [2][3][4] |
| Molecular Weight | 572.83 g/mol | [2][3][4] |
| CAS Number | 143815-99-0 | [2][3][4] |
| Appearance | White or off-white crystalline powder | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform (B151607), dichloromethane (B109758) | [1] |
| Melting Point | Approx. 179-184°C | [1] |
| Storage Condition | 2-8℃, dry, closed | [3][4] |
Discovery and Natural Occurrence
While specific discovery literature for this compound is scarce, the closely related compound, clerosterol-3-O-β-D-glucoside, has been isolated from the aerial parts of Teucrium barbeyanum[5][6]. Phytosterol glycosides, in general, are found in various plant-based foods and have been purified from sources like soy lecithin[7]. The natural occurrence of these compounds underscores their potential role in the human diet and their impact on physiological processes.
Experimental Protocols: Isolation and Purification
A definitive, published protocol for the isolation of this compound is not currently available. However, based on established methods for the purification of sterol glucosides from plant and other natural sources, a general methodology can be proposed. The following protocol is a composite of techniques described in the literature for similar compounds.
General Workflow for Isolation and Purification
The isolation of this compound from a natural source, such as a plant extract, typically involves a multi-step process of extraction, fractionation, and chromatography.
Detailed Methodologies
1. Extraction:
-
Objective: To extract a broad range of compounds, including sterol glucosides, from the source material.
-
Protocol:
-
Air-dry and grind the plant material (e.g., aerial parts of Teucrium sp.) to a fine powder.
-
Perform exhaustive extraction using a Soxhlet apparatus with a solvent of intermediate polarity, such as dichloromethane or methanol (B129727), for 24-48 hours.
-
Alternatively, macerate the powdered material in the chosen solvent at room temperature with agitation for 3-5 days.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Chromatographic Separation:
-
Objective: To separate the components of the crude extract based on their polarity.
-
Protocol:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297), followed by methanol).
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions that show similar TLC profiles. Fractions containing sterol glucosides are typically eluted with a mixture of chloroform and methanol or ethyl acetate and methanol.
-
3. Purification:
-
Objective: To isolate the target compound in a pure form.
-
Protocol:
-
Subject the enriched fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase (C18) column.
-
Use a mobile phase such as a gradient of methanol and water or acetonitrile (B52724) and water.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to yield the purified compound. Crystallization from a suitable solvent system can be performed for further purification if necessary.
-
4. Structural Elucidation:
-
Objective: To confirm the identity and structure of the isolated compound.
-
Protocol:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to determine the chemical structure. 2D NMR techniques (COSY, HSQC, HMBC) are crucial for assigning all proton and carbon signals and confirming the connectivity of the sterol and glucose moieties.
-
Infrared (IR) Spectroscopy: Identify characteristic functional groups such as hydroxyl (-OH) and glycosidic (C-O-C) bonds.
-
Quantitative Data and Characterization
Table 2: Spectroscopic Data for 22-Dehydroclerosterol and Related Glucosides
| Technique | Observation | Interpretation |
| ¹H NMR | Signals in the δ 0.6-2.0 ppm range. Olefinic proton signals between δ 5.0-5.5 ppm. Anomeric proton of glucose around δ 4.5 ppm (doublet). | Characteristic steroidal methyl and methylene (B1212753) protons. Protons of the double bonds in the sterol core and side chain. Confirms the presence of the glucose moiety. |
| ¹³C NMR | Numerous signals in the aliphatic region (δ 10-60 ppm). Olefinic carbon signals (δ 120-145 ppm). Anomeric carbon of glucose around δ 100-105 ppm. | Carbon skeleton of the sterol. Carbon atoms of the double bonds. Confirms the β-glycosidic linkage. |
| Mass Spec. | Molecular ion peak corresponding to C₃₅H₅₆O₆. Fragmentation showing loss of the glucose moiety (162 Da). | Confirms the molecular formula and the presence of the glycosidic bond. |
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activities of this compound are limited. However, based on the known functions of its structural components (clerosterol and glucose) and other phytosterol glucosides, several potential mechanisms of action and involvement in cellular signaling can be inferred.
Modulation of Cholesterol Metabolism and Absorption
Phytosterols are well-known for their ability to reduce intestinal cholesterol absorption[8]. This is primarily due to their structural similarity to cholesterol, allowing them to displace cholesterol from micelles in the gut, thereby promoting its excretion. Phytosterol glycosides have also been shown to be biologically active in reducing cholesterol absorption[7].
Anti-Inflammatory and Immunomodulatory Effects
Clerosterol itself has been investigated for its pharmacological activities. The structural similarity of 22-Dehydroclerosterol to cholesterol suggests it may influence inflammatory pathways that are known to be affected by cellular cholesterol levels. Cholesterol is a key component of lipid rafts, which are membrane microdomains that serve as platforms for signaling molecules involved in inflammation, such as Toll-like receptors (TLRs).
By altering the composition and fluidity of lipid rafts, this compound could modulate the activity of TLRs and downstream signaling cascades, such as the NF-κB pathway, which plays a central role in the inflammatory response.
Anti-Cancer Activity
The role of cholesterol metabolism in cancer progression is an active area of research. Aberrant cholesterol homeostasis has been linked to the growth and proliferation of cancer cells. Phytosterols have demonstrated anti-cancer properties, and for some, the mechanism involves the modulation of key signaling pathways. For instance, β-sitosterol-d-glucoside has been shown to exert anti-breast cancer activity by upregulating miR-10a and inactivating the PI3K-Akt signaling pathway.
Given its steroidal structure, this compound may similarly interfere with signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K-Akt/mTOR pathway.
Conclusion and Future Directions
This compound is a naturally occurring phytosterol glycoside with potential biological activities that warrant further investigation. While specific data on this compound is limited, the information available for structurally related molecules suggests a promising role in the modulation of cholesterol metabolism, inflammation, and cancer-related signaling pathways.
Future research should focus on:
-
Developing a standardized protocol for the isolation and purification of this compound to ensure a reliable supply for in-depth biological studies.
-
Conducting comprehensive spectroscopic analysis to fully characterize the molecule.
-
Performing in vitro and in vivo studies to elucidate its specific biological activities and to identify and validate its molecular targets and the signaling pathways it modulates.
A deeper understanding of this compound could open new avenues for the development of novel therapeutic agents for a range of diseases.
References
- 1. Cholesterol activates signaling pathway that promotes cancer | UIC today [today.uic.edu]
- 2. Biosynthesis of Cholesteryl Glucoside by Mycoplasma gallinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol: Bioactivities, Structural Modification, Mechanisms of Action, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ocl-journal.org [ocl-journal.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? [frontiersin.org]
- 8. Cholesterol signaling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermostability and Degradation Profile of 22-Dehydroclerosterol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for the specific thermostability and degradation profile of 22-Dehydroclerosterol glucoside. The information and protocols presented in this guide are based on established principles for similar sterol glycosides and are intended to provide a robust framework for investigation.
Introduction
This compound is a sterol glycoside with potential pharmacological activities, including anti-inflammatory and immunomodulatory effects[1]. As with any bioactive compound under investigation for pharmaceutical development, a thorough understanding of its stability under various conditions is paramount. This technical guide provides a comprehensive overview of the potential thermostability and degradation profile of this compound, outlines detailed experimental protocols for its assessment, and discusses potential degradation pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to designing and interpreting stability studies.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₆O₆ | [2] |
| Molecular Weight | 572.83 g/mol | [2] |
| Melting Point | ~179-184°C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and dichloromethane. | [1] |
| Storage Condition | 2-8°C, dry, closed environment. |
Caption: Table 1: Physicochemical Properties of this compound.
Proposed Thermostability Profile
While specific data is unavailable, the thermostability of this compound can be inferred from related compounds. A study on charantin, which comprises stigmasterol (B192456) glucoside (STG) and β-sitosterol glucoside (BSG), revealed that BSG significantly degrades at temperatures above 30°C, whereas STG remains stable up to this temperature[3]. This suggests that the thermal stability of sterol glucosides can be influenced by the structure of the sterol aglycone.
Hypothetical Thermostability Data:
The following table presents a hypothetical thermostability profile for this compound based on potential experimental outcomes.
| Temperature (°C) | Time (hours) | Purity (%) | Degradants (%) |
| 40 | 24 | >98 | <2 |
| 60 | 24 | 90-95 | 5-10 |
| 80 | 24 | 70-80 | 20-30 |
Caption: Table 2: Hypothetical Thermostability Data for this compound.
Proposed Degradation Profile & Pathways
Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance[4][5]. The primary degradation pathway anticipated for this compound is the hydrolysis of the glycosidic bond, yielding 22-Dehydroclerosterol and a glucose molecule. The sterol moiety itself can be susceptible to oxidation.
Potential Degradation Pathways:
-
Hydrolysis: Cleavage of the O-glycosidic bond, accelerated by acidic or basic conditions and elevated temperatures[6].
-
Oxidation: The double bonds in the sterol ring system and side chain are potential sites for oxidation, leading to the formation of various oxidized sterol products[7].
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
A proposed degradation pathway is illustrated in the following diagram.
Caption: Proposed Degradation Pathway for this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for assessing the thermostability and degradation profile of this compound.
This protocol aims to evaluate the stability of this compound at various temperatures.
-
Sample Preparation: Prepare solutions of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the solution into sealed vials and expose them to a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C, and 80°C) in a calibrated oven or incubator.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC-UV/MS or GC-MS after derivatization, to quantify the remaining this compound and any formed degradants.
-
Data Analysis: Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
Caption: Experimental Workflow for Thermostability Testing.
This protocol is designed to identify potential degradation products and pathways under various stress conditions.
-
Acid Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
-
Thermal Degradation (Dry Heat):
-
Expose solid this compound to dry heat at 80°C for 48 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC or GC method.
-
Characterize the major degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Caption: Workflow for Forced Degradation Studies.
Analytical Methodologies
The choice of analytical method is critical for accurate stability assessment.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection or, for higher sensitivity and specificity, mass spectrometric (MS) detection is recommended. An evaporative light scattering detector (ELSD) can also be used[8].
-
Gas Chromatography (GC): GC coupled with flame ionization detection (FID) or MS is a powerful technique for analyzing sterols. However, due to the low volatility of sterol glucosides, derivatization (e.g., silylation) is required prior to analysis[9][10].
Table 3: Recommended Analytical Methods
| Technique | Detector | Derivatization Required | Application |
| HPLC | UV, MS, ELSD | No | Quantification of parent compound and polar degradants. |
| GC | FID, MS | Yes (Silylation) | Quantification of parent compound and less polar degradants, including the aglycone. |
Caption: Table 3: Recommended Analytical Methods for Stability Studies.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not yet elucidated, research on structurally similar compounds can provide valuable insights. For instance, β-sitosterol-d-glucoside has been shown to exert anti-cancer effects by upregulating miR-10a and inactivating the PI3K-Akt signaling pathway[11]. This suggests that a potential area of investigation for this compound could be its interaction with key cellular signaling cascades involved in inflammation and cell proliferation.
Caption: PI3K-Akt Signaling Pathway modulation by β-Sitosterol-d-glucoside.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the thermostability and degradation profile of this compound. While specific experimental data for this compound is lacking in the public domain, the proposed protocols and potential degradation pathways, based on established knowledge of sterol glycosides, offer a solid starting point for researchers and drug development professionals. Rigorous stability testing is a critical step in the development of any new pharmaceutical entity, and the methodologies outlined herein will enable a thorough characterization of this compound's stability, ensuring the quality, safety, and efficacy of future therapeutic applications.
References
- 1. 22-dehydroandrosterol glucoside [chembk.com]
- 2. chemfarms.com [chemfarms.com]
- 3. Thermal stability of stigmasterol and β-sitosterol glucosides in fresh-cut bitter melon fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moducare.gr [moducare.gr]
- 10. researchgate.net [researchgate.net]
- 11. Structure, metabolism and biological functions of steryl glycosides in mammals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 22-Dehydroclerosterol Glucoside using a Novel HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
22-Dehydroclerosterol glucoside is a steroidal glycoside with potential pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1] Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of natural product-derived pharmaceuticals. This application note presents a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described method is based on established principles for the analysis of similar sterol glucosides and provides a robust framework for researchers.[2][3][4]
Principle
This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) is used to generate precursor ions, which are subsequently fragmented to produce specific product ions for highly selective quantification. For sterol glucosides, common adducts observed include sodiated molecules ([M+Na]+) and the aglycone fragment resulting from the loss of the glucose moiety.[2][5]
Experimental Protocols
1. Materials and Reagents
-
Internal Standard (IS): A structurally similar, stable isotope-labeled sterol glucoside or a commercially available sterol glucoside not present in the sample (e.g., sitosteryl glucoside).
-
HPLC-grade methanol (B129727), acetonitrile (B52724), isopropanol, and water
-
Formic acid (LC-MS grade)
-
Hexane (HPLC grade)
-
Bovine Serum Albumin (BSA) for matrix effect evaluation
-
Control biological matrix (e.g., plasma, tissue homogenate)
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen IS in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
3. Sample Preparation (from Plasma)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% methanol in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
4. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 80% B; 1-5 min: 80-95% B; 5-6 min: 95% B; 6-6.1 min: 95-80% B; 6.1-8 min: 80% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C[2] |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV[2] |
| Source Temperature | 130°C[2] |
| Desolvation Temperature | 600°C[2] |
| Cone Gas Flow | 35 L/h[2] |
| Desolvation Gas Flow | 850 L/h[2] |
| Collision Gas | Argon |
Table 3: MRM Transitions (Hypothetical)
Note: These transitions are hypothetical and would need to be optimized by infusing the pure standard. The precursor ion is assumed to be the sodiated adduct [M+Na]+, and the product ion corresponds to the aglycone after loss of the glucose and sodium. The chemical formula for this compound is C31H50O4.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 513.3 (C31H50O4Na+) | 395.3 ([M-Glc+H]+) | 200 | 25 |
| Internal Standard (e.g., Sitosteryl Glucoside) | 599.4 (C35H60O6Na+) | 415.4 ([M-Glc+H]+) | 200 | 25 |
Data Presentation
Table 4: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | 85 - 110% |
| Recovery | > 80% |
Mandatory Visualization
Caption: Workflow for the quantification of this compound.
This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC-MS/MS. The method is designed to be sensitive, selective, and applicable to complex biological matrices. While the specific MS/MS parameters are hypothetical and require optimization with a pure standard, the overall workflow and chromatographic conditions are based on well-established methods for similar sterol glucosides and offer a strong starting point for method development and validation. This will enable researchers to accurately measure this compound concentrations, facilitating further investigation into its pharmacological properties.
References
- 1. 22-dehydroandrosterol glucoside [chembk.com]
- 2. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sterol Glucosides in Biodiesel [intertek.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:143815-99-0 | Chemsrc [chemsrc.com]
- 7. chemfarms.com [chemfarms.com]
- 8. organomation.com [organomation.com]
Application Notes and Protocols for Testing the Bioactivity of 22-Dehydroclerosterol Glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
22-Dehydroclerosterol glucoside is a steroidal saponin (B1150181) that holds potential for various biological activities, including anti-inflammatory and immunomodulatory effects.[1] This document provides a comprehensive guide to a panel of cell-based assays designed to elucidate the bioactivity of this compound. The protocols outlined below will enable researchers to assess its cytotoxicity, anti-inflammatory potential, and immunomodulatory properties, providing critical data for further drug development and scientific investigation.
Section 1: Cytotoxicity Assessment
A fundamental first step in evaluating the bioactivity of any compound is to determine its cytotoxic profile. This ensures that any observed effects in subsequent assays are not merely a consequence of cell death. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to determine the concentration range of this compound that can be used in subsequent bioactivity assays without inducing significant cell death.
Materials:
-
This compound
-
Selected cell line (e.g., HaCaT for skin research, RAW 264.7 for immunology studies)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[3]
-
96-well tissue culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][4] This allows viable cells to metabolize the MTT into formazan (B1609692) crystals.[2][5]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the purple formazan crystals.[2][3] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][5]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[3][4][5] A reference wavelength of 620-630 nm can be used for background correction.[3][5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[6]
Data Presentation: Hypothetical Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 | 100 |
| 1 | 98.5 ± 4.2 | 97.1 ± 3.8 |
| 5 | 96.2 ± 3.9 | 94.5 ± 4.1 |
| 10 | 93.7 ± 4.5 | 90.3 ± 3.5 |
| 25 | 88.1 ± 5.1 | 82.4 ± 4.9 |
| 50 | 75.3 ± 6.2 | 65.8 ± 5.7 |
| 100 | 52.4 ± 5.8 | 41.2 ± 6.3 |
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Section 2: Anti-Inflammatory Activity Assessment
Inflammation is a key biological process, and its modulation is a target for many therapeutic agents. The following assays can be used to investigate the anti-inflammatory properties of this compound.
Experimental Protocol: NF-κB (p65) Translocation Assay
The transcription factor NF-κB plays a crucial role in regulating the inflammatory response. This assay determines if this compound can inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
RAW 264.7 or HeLa cells
-
This compound
-
LPS or TNF-α
-
Complete culture medium
-
PBS
-
Formaldehyde (B43269) solution (4%)
-
Triton X-100 (0.1% in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI or Hoechst)
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate and allow them to attach overnight.[7]
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) to the wells to induce NF-κB activation and incubate for 30-60 minutes.[7]
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% formaldehyde for 15-20 minutes.[8] Wash again and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour.[8] Incubate with the primary anti-p65 antibody overnight at 4°C.[8]
-
Secondary Antibody and Nuclear Staining: Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature, protected from light.[8]
-
Imaging and Analysis: Wash the cells and acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualization: NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocol: Cytokine Quantification by ELISA
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Complete culture medium
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[9][10] This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell supernatants and standards.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution (e.g., TMB) to develop color.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards.[10] Use the standard curve to calculate the concentration of TNF-α and IL-6 in the samples.
Data Presentation: Hypothetical Effect on Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | < 10 | < 10 |
| LPS (1 µg/mL) | 1500 ± 120 | 2500 ± 200 |
| LPS + Compound (1 µM) | 1350 ± 110 | 2200 ± 180 |
| LPS + Compound (5 µM) | 1050 ± 95 | 1750 ± 150 |
| LPS + Compound (10 µM) | 700 ± 80 | 1100 ± 100 |
| LPS + Compound (25 µM) | 450 ± 60 | 600 ± 75 |
Section 3: Immunomodulatory Activity Assessment
Beyond general anti-inflammatory effects, this compound may have more specific immunomodulatory activities.
Experimental Protocol: Macrophage Phagocytosis Assay
This assay assesses the effect of this compound on the phagocytic capacity of macrophages, a key function of the innate immune system.
Materials:
-
RAW 264.7 cells or primary macrophages
-
This compound
-
Fluorescently labeled particles (e.g., zymosan, latex beads, or E. coli)
-
Complete culture medium
-
Trypan blue solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Culture macrophages in the presence or absence of this compound for 24 hours.
-
Phagocytosis: Add the fluorescently labeled particles to the cells and incubate for 1-2 hours to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: Add trypan blue to quench the fluorescence of non-internalized particles.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry to quantify the percentage of cells that have engulfed fluorescent particles and the mean fluorescence intensity.
-
Fluorescence Microscopy: Visualize and count the number of fluorescent particles per cell.
-
Data Presentation: Hypothetical Effect on Macrophage Phagocytosis
| Treatment | Phagocytic Cells (%) | Mean Fluorescence Intensity |
| Control | 45 ± 5 | 500 ± 50 |
| Compound (1 µM) | 50 ± 6 | 580 ± 60 |
| Compound (5 µM) | 65 ± 7 | 750 ± 80 |
| Compound (10 µM) | 78 ± 8 | 950 ± 90 |
Visualization: Phagocytosis Assay Workflow
Caption: Workflow for the macrophage phagocytosis assay.
The protocols and assays described in this document provide a robust framework for the initial characterization of the bioactivity of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and immunomodulatory properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The presented data tables and visualizations serve as examples to guide data interpretation and presentation. Further investigation into specific molecular targets and in vivo efficacy will be essential next steps in the drug development pipeline.
References
- 1. This compound [myskinrecipes.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. ijzab.com [ijzab.com]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. h-h-c.com [h-h-c.com]
Application Notes and Protocols for In Vivo Experimental Models for Studying 22-Dehydroclerosterol Glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vivo experimental models relevant for studying the biological activities of 22-Dehydroclerosterol glucoside. Given the limited specific in vivo data on this compound, the protocols and representative data are based on the known or potential activities of this class of molecules, namely steroidal glycosides and phytosterols. The potential therapeutic areas for this compound include inflammation, diabetes, hypercholesterolemia, pain, and wound healing.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
Application Note: The carrageenan-induced paw edema model is a widely used and reproducible assay to screen for acute anti-inflammatory activity. Carrageenan injection into the rodent paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that may interfere with inflammatory mediators. This model is suitable for assessing the potential anti-inflammatory effects of this compound.
Experimental Protocol:
Materials:
-
Male Wistar rats or Swiss albino mice (20-25 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac Sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Sterile saline (0.9%)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).
-
Grouping: Divide animals into the following groups (n=6 per group):
-
Group I: Vehicle control (receives vehicle only)
-
Group II: Standard drug (e.g., Indomethacin 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 10, 25, and 50 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, standard drug, or this compound orally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation:
Table 1: Representative Anti-Inflammatory Effects of a Steroidal Glycoside-Containing Extract in Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.04 | - |
| Indomethacin | 10 | 0.32 ± 0.02 | 62.35 |
| Plant Extract | 140 | 0.70 ± 0.05 | 17.84[1] |
| Plant Extract | 280 | 0.60 ± 0.04 | 29.17[1] |
| Plant Extract | 560 | 0.45 ± 0.03* | 47.33[1] |
*p < 0.05 compared to vehicle control. Data is representative and based on studies of plant extracts containing steroidal glycosides.[1]
Experimental Workflow:
References
Application Notes and Protocols: Standard Operating Procedure for the Analysis of 22-Dehydroclerosterol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Dehydroclerosterol is a sterol with potential antibacterial and anti-inflammatory properties.[1][2] Its glycosylated form, 22-Dehydroclerosterol glucoside, is of significant interest in drug development and dermatological research for its potential role in promoting collagen synthesis and protecting skin tissue from oxidative stress.[1] This document provides a detailed standard operating procedure (SOP) for the extraction, identification, and quantification of this compound from various biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies outlined are based on established principles for the analysis of sterol glucosides.[3][4][5]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound.
Reagents and Materials
-
Solvents: HPLC-grade methanol (B129727), water, chloroform (B151607), hexane (B92381), isopropanol, and ethanol.
-
Standards: this compound (purity ≥95%), and a suitable internal standard (e.g., a deuterated sterol glucoside).
-
Reagents: Ammonium (B1175870) acetate, potassium hydroxide (B78521) (KOH), acetic acid, and nitrogen gas.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Glassware and Equipment: Screw-cap glass culture tubes, centrifuge, rotary evaporator or nitrogen evaporator, HPLC system coupled with a mass spectrometer (triple quadrupole or TOF), reverse-phase C18 column, and standard laboratory glassware.
Sample Preparation and Extraction
The choice of extraction method may vary depending on the sample matrix. Below are two common protocols.
2.2.1. Modified Bligh/Dyer Extraction for Biological Tissues and Cells [3][6]
-
Homogenize the biological sample (e.g., tissue or cell pellet).
-
To the homogenate, add chloroform and methanol in a 1:2 (v/v) ratio.
-
Spike the sample with the internal standard.
-
Vortex the mixture vigorously for 5 minutes.
-
Add chloroform and water in a 1:1 (v/v) ratio to induce phase separation.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in 95% methanol for HPLC-MS analysis.[6]
2.2.2. Saponification and Liquid-Liquid Extraction for Plant Materials or Supplements [7][8]
-
Grind the sample material to a fine powder.
-
Add an ethanolic potassium hydroxide solution to the sample.
-
Heat the mixture to saponify the lipids.
-
Neutralize the solution with acetic acid.[7]
-
Perform a liquid-liquid extraction using hexane to isolate the non-saponifiable fraction containing the sterol glucosides.[7]
-
Wash the hexane extract with water to remove impurities.
-
Dry the hexane extract under a rotary evaporator or nitrogen stream.
-
Reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE) Cleanup (Optional)
For complex matrices, an additional cleanup step using SPE may be necessary to remove interfering substances.[9][10]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the this compound with methanol or another suitable organic solvent.
-
Dry the eluate and reconstitute for analysis.
HPLC-MS Analysis
Liquid chromatography coupled with mass spectrometry is the preferred method for the analysis of sterol glucosides due to its sensitivity and selectivity.[4]
-
HPLC System: A reverse-phase HPLC system.
-
Column: A C18 analytical column (e.g., 150 x 2.1 mm, 2.6 µm).[11]
-
Mobile Phase: A binary gradient of methanol and water, both containing 5 mM ammonium acetate.[3]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[6][7] ESI is often used for sterol glucosides.[11]
-
Ionization Mode: Positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) for quantitative analysis on a triple quadrupole mass spectrometer.[6] The specific precursor and product ions for this compound will need to be determined by infusing a standard solution.
Data Presentation
Quantitative data should be summarized for clear comparison. The following tables provide a template for presenting key analytical parameters and sample quantification results.
Table 1: HPLC-MS Parameters for this compound Analysis.
| Parameter | Value |
| HPLC Column | C18 Reverse-Phase (e.g., 150 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 5 mM Ammonium Acetate |
| Gradient | To be optimized (e.g., start at 80% B, ramp to 100% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | ESI or APCI |
| Ionization Mode | Positive |
| Precursor Ion (m/z) | [M+H]+ or [M+Na]+ (To be determined) |
| Product Ion (m/z) | To be determined |
| Collision Energy | To be optimized |
| Retention Time | To be determined |
Table 2: Quantification of this compound in Samples.
| Sample ID | Matrix | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (µg/g) |
| Sample 1 | ||||
| Sample 2 | ||||
| Control |
Visualizations
Diagrams illustrating the experimental workflow and a hypothetical signaling pathway are provided below.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. 22-Dehydroclerosterol | Antifection | TargetMol [targetmol.com]
- 3. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterol Glucosides in Biodiesel [intertek.com]
- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. moducare.gr [moducare.gr]
- 10. researchgate.net [researchgate.net]
- 11. ntlrepository.blob.core.windows.net [ntlrepository.blob.core.windows.net]
Application of 22-Dehydroclerosterol Glucoside in Anti-Inflammatory Research: A General Protocol Based on Related Sterol Glucosides
Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the anti-inflammatory application of 22-Dehydroclerosterol glucoside. Therefore, this document provides a generalized application note and protocol based on the research of a closely related and well-studied sterol glucoside, β-sitosterol-β-D-glucoside , to serve as a representative model for researchers, scientists, and drug development professionals. The experimental data and protocols detailed below are derived from studies on β-sitosterol-β-D-glucoside and should be adapted and validated for this compound.
Application Notes
Introduction
Sterol glucosides are a class of naturally occurring compounds with a variety of reported biological activities, including anti-inflammatory properties. These molecules consist of a sterol backbone, similar to cholesterol, attached to a glucose molecule. This structure is thought to influence their bioavailability and interaction with cellular targets. While the specific compound this compound is not extensively documented, research on analogous compounds like β-sitosterol-β-D-glucoside suggests potential therapeutic applications in inflammatory diseases. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.
Mechanism of Action (Hypothesized for Sterol Glucosides)
Based on studies of related compounds, the anti-inflammatory activity of sterol glucosides like β-sitosterol-β-D-glucoside is believed to involve the inhibition of pro-inflammatory mediators. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to reduce the production of nitric oxide (NO), a key inflammatory signaling molecule. Furthermore, they can decrease the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This modulation of inflammatory mediators is likely achieved through the inhibition of upstream signaling cascades like the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of β-sitosterol-β-D-glucoside from in vitro studies.
Table 1: Effect of β-sitosterol-β-D-glucoside on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | Reference |
| β-sitosterol-β-D-glucoside | Not specified | Most effective among five isolated compounds | [1] |
Table 2: Effect of β-sitosterol-β-D-glucoside on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Treatment | Outcome | Reference |
| IL-6 | β-sitosterol-β-D-glucoside | Strongly inhibited activity | [1] |
| TNF-α | β-sitosterol-β-D-glucoside | Reduced secretion | [1] |
| IL-1β | β-sitosterol-β-D-glucoside | Reduced secretion | [1] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
This protocol describes the general procedure to assess the anti-inflammatory effects of a test compound, such as a sterol glucoside, on LPS-stimulated murine macrophages (RAW 264.7 cell line).
1. Cell Culture and Maintenance:
- Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Subculture the cells every 2-3 days to maintain logarithmic growth.
2. Cell Viability Assay (e.g., MTT Assay):
- Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for 24 hours.
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader to determine cell viability. It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
- Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
- Pre-treat the cells with different concentrations of the test compound for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
- Collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
- Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the amount of nitrite, a stable product of NO.
4. Measurement of Pro-inflammatory Cytokines (ELISA):
- Following the same cell seeding, pre-treatment, and LPS stimulation protocol as in the NO assay, collect the cell culture supernatant.
- Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant according to the manufacturer's instructions.
Visualization of Signaling Pathways and Workflows
Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory point of sterol glucosides.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
References
Application Notes and Protocols for 22-Dehydroclerosterol Glucoside as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 22-Dehydroclerosterol glucoside as a reference standard in analytical methods and for investigating its potential biological activities.
Product Information and Physical Properties
This compound is a naturally occurring sterol glucoside. As a high-purity reference standard, it is essential for the accurate quantification and identification of this and related compounds in various matrices, including plant extracts, food products, and biological samples.
| Property | Value |
| CAS Number | 143815-99-0 |
| Molecular Formula | C₃₅H₅₆O₆ |
| Molecular Weight | 572.83 g/mol |
| Appearance | White or off-white crystalline powder[1] |
| Solubility | Soluble in ethanol, chloroform (B151607), and dichloromethane; practically insoluble in water.[1] |
| Storage Conditions | 2-8°C, dry, and protected from light. |
Application as a Reference Standard in Chromatography
This compound is an ideal reference standard for the development and validation of analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods are crucial for the quantification of sterol glucosides in complex mixtures.
Quantitative Analysis by Gas Chromatography (GC)
Protocol: Quantification of a Sterol Glucoside in a Sample Matrix using this compound as a Reference Standard
This protocol describes the general steps for quantifying a sterol glucoside in a sample. Optimization will be required based on the specific matrix and instrumentation.
1. Preparation of Standard Solutions:
- Accurately weigh a precise amount of this compound reference standard.
- Dissolve in an appropriate solvent (e.g., a mixture of chloroform and methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the analyte in the sample.
2. Sample Preparation:
- Extraction: Extract the lipids, including sterol glucosides, from the sample matrix. A common method involves saponification followed by liquid-liquid extraction with a solvent like hexane-diethyl ether.
- Isolation: Isolate the sterol glucoside fraction from other lipids using Solid-Phase Extraction (SPE).
- Derivatization: Sterol glucosides are not volatile and require derivatization before GC analysis. A common method is silylation to form trimethylsilyl (B98337) (TMS) ethers. This increases volatility and thermal stability.
3. GC-FID/MS Analysis:
- Inject a known volume of the derivatized standard solutions and the prepared sample extract into the GC system.
- Use a suitable capillary column, such as a 5% diphenyl-95% dimethylpolysiloxane column.[2]
- Run the analysis using an appropriate temperature program.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
- Determine the concentration of the sterol glucoside in the sample by comparing its peak area to the calibration curve.
Table 1: Example GC Operating Conditions for Sterol Glucoside Analysis
| Parameter | Condition |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | 5% diphenyl-95% dimethylpolysiloxane capillary column (e.g., 15 m x 0.25 mm ID, 0.1 µm film thickness)[2] |
| Injector Temperature | 290°C[2] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.05 mL/min)[2] |
| Oven Program | Initial temperature of 275°C, ramp to 290°C at 2°C/min, hold for 40 minutes.[2] |
| Detector | FID or MS |
| Injection Volume | 1.0 µL |
Workflow for GC-based Quantification
Caption: Workflow for quantifying sterol glucosides using a reference standard.
Biological Activity and Potential Mechanisms of Action
This compound has been noted for its potential anti-inflammatory and immunomodulatory properties, making it a compound of interest in dermatological and cosmetic research.[3] While the precise signaling pathways for this specific molecule are not fully elucidated, the anti-inflammatory effects of similar sterol glucosides, such as β-sitosterol-β-D-glucoside, are often attributed to the modulation of key inflammatory pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[4]
Proposed Anti-Inflammatory Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines. It is proposed that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby reducing the expression of inflammatory mediators.
Proposed NF-κB Inhibition by this compound
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Protocol: In Vitro Anti-Inflammatory Activity Assay
This protocol provides a method for evaluating the anti-inflammatory potential of this compound in a cell-based assay.
1. Cell Culture and Seeding:
- Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.
- Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
2. Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Treat the cells with various concentrations of this compound for a specified pre-treatment time (e.g., 1-2 hours). Include a vehicle control (DMSO).
3. Stimulation:
- Induce an inflammatory response by adding an inflammatory agent, such as lipopolysaccharide (LPS), to the cell culture media. Include an unstimulated control group.
- Incubate for a period sufficient to induce the production of inflammatory mediators (e.g., 24 hours).
4. Measurement of Inflammatory Markers:
- Collect the cell culture supernatant.
- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or nitric oxide (NO) in the supernatant using appropriate methods such as ELISA or the Griess assay, respectively.
5. Data Analysis:
- Compare the levels of inflammatory markers in the cells treated with this compound to the LPS-stimulated control group.
- Calculate the percentage of inhibition of cytokine or NO production for each concentration of the compound.
Table 2: Example Data from an In Vitro Anti-Inflammatory Assay
| Treatment Group | TNF-α Concentration (pg/mL) | % Inhibition |
| Control (Unstimulated) | 50.2 ± 5.1 | - |
| LPS (1 µg/mL) | 850.6 ± 45.3 | 0% |
| LPS + this compound (1 µM) | 675.1 ± 30.8 | 20.6% |
| LPS + this compound (10 µM) | 420.3 ± 25.9 | 50.6% |
| LPS + this compound (50 µM) | 215.8 ± 18.2 | 74.6% |
(Note: Data are hypothetical and for illustrative purposes only.)
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory activity of a compound in vitro.
Safety and Handling
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[1]
Disclaimer: These protocols and application notes are intended for guidance and informational purposes for research professionals. It is the responsibility of the user to validate these methods for their specific applications and to ensure all safety precautions are followed.
References
- 1. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 2. moducare.gr [moducare.gr]
- 3. This compound [myskinrecipes.com]
- 4. Anti-inflammatory effects of β-sitosterol-β-D-glucoside from Trachelospermum jasminoides (Apocynaceae) in lipopolysaccharide-stimulated RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Solubilizing 22-Dehydroclerosterol Glucoside for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Dehydroclerosterol glucoside is a steroidal glycoside with potential pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. A significant challenge in studying this amphipathic molecule in vitro is its inherent low solubility in aqueous solutions, a common characteristic of steroid glucosides. This document provides detailed application notes and standardized protocols for the effective solubilization of this compound to ensure reliable and reproducible results in various in vitro assays.
Physicochemical Properties of 22-Dehydroclerosterol and its Glucoside
Understanding the basic properties of the parent sterol and its glycoside is crucial for developing an appropriate solubilization strategy.
| Property | 22-Dehydroclerosterol | This compound |
| Molecular Formula | C29H46O | C35H56O6 |
| Molecular Weight | 410.67 g/mol | 572.81 g/mol |
| Appearance | White or off-white crystalline powder | White or off-white crystalline powder |
| Aqueous Solubility | Practically insoluble | Practically insoluble |
| Organic Solvent Solubility | Soluble in ethanol, chloroform, dichloromethane | Soluble in ethanol, chloroform, dichloromethane |
Solubilization Strategies for In Vitro Studies
Given the poor water solubility of this compound, several methods can be employed to prepare solutions suitable for cell-based and other in vitro assays. The choice of method will depend on the specific requirements of the experiment, including the desired final concentration and the tolerance of the assay system to the solubilizing agent.
Method 1: Organic Solvent-Based Solubilization (Primary Recommendation)
The most common and straightforward method for solubilizing steroid glucosides for in vitro studies is the use of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution. This stock is then diluted to the final working concentration in the aqueous assay medium.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.73 mg of the compound (Molecular Weight: 572.81 g/mol ).
-
Place the weighed powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Caption: Putative signaling pathways modulated by steroid glucosides leading to anticancer effects.
Conclusion
The successful use of this compound in in vitro research hinges on proper solubilization. The recommended primary method involves creating a concentrated stock solution in DMSO, followed by dilution in the appropriate aqueous medium. For applications sensitive to organic solvents, cyclodextrin-based formulations offer a viable alternative. By following these protocols and considering the data from analogous compounds, researchers can effectively prepare this compound for a wide range of in vitro studies to explore its therapeutic potential.
Troubleshooting & Optimization
Troubleshooting peak tailing in HPLC analysis of 22-Dehydroclerosterol glucoside
This guide provides troubleshooting assistance for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 22-Dehydroclerosterol glucoside.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
Peak tailing is a phenomenon where the trailing half of a chromatographic peak is broader than the leading half, resulting in an asymmetrical shape.[1][2] This is problematic because it can decrease resolution between adjacent peaks, lead to inaccurate peak integration, and compromise the overall accuracy and precision of quantification.[2]
Q2: What are the most common causes of peak tailing for a steroidal glucoside like this compound?
For large, complex molecules like this compound, peak tailing often results from multiple retention mechanisms.[3][4] Key causes include:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of the glucoside moiety and active sites (residual silanols) on the silica-based stationary phase.[1][2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][5]
-
Mobile Phase pH Issues: If the mobile phase pH is not optimal, it can influence the ionization state of residual silanols on the column, increasing secondary interactions.[1][2]
-
Column Degradation: Physical issues like a void at the column inlet or a blocked frit can distort the sample path and cause tailing for all peaks.[2][6]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and tailing.[2][5]
Q3: My peak for this compound is tailing. Where do I start troubleshooting?
Begin by determining if the tailing affects only the target analyte or all peaks in the chromatogram. If all peaks are tailing, the issue is likely system- or column-related (e.g., a blocked frit or void).[6] If only the this compound peak is tailing, the problem is likely chemical in nature, related to interactions between the analyte, mobile phase, and stationary phase. The flowchart below provides a systematic troubleshooting workflow.
Troubleshooting Workflow
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chromatographic Analysis of 22-Dehydroclerosterol Glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 22-Dehydroclerosterol glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good resolution for this compound?
A1: Achieving high resolution for this compound can be challenging due to its structural similarity to other sterol glucosides and related compounds, which can lead to co-elution.[1][2] Additionally, as a sterol glucoside, it has low volatility, making it unsuitable for underivatized gas chromatography.[3] Peak tailing can also be an issue due to interactions with the stationary phase.
Q2: What type of chromatographic column is best suited for the separation of this compound?
A2: For High-Performance Liquid Chromatography (HPLC), a C18 column is commonly used for the separation of sterol glucosides.[1][2] These columns provide good retention and selectivity for this class of compounds. The choice of particle size and column dimensions will depend on the desired resolution and analysis time.
Q3: What mobile phases are typically recommended for the HPLC analysis of sterol glucosides?
A3: A common mobile phase for the analysis of sterol glucosides on a C18 column is a gradient of methanol (B129727) and water.[1][2] The addition of a small amount of formic acid (e.g., 0.1%) can help to improve peak shape and ionization efficiency if using a mass spectrometry (MS) detector.[1][2]
Q4: Is derivatization necessary for the analysis of this compound?
A4: For HPLC analysis, derivatization is generally not required.[1] However, for Gas Chromatography (GC) analysis, derivatization to form trimethylsilyl (B98337) (TMS) ethers is necessary to increase the volatility of the molecule.[4][5]
Q5: What detection methods are most effective for this compound?
A5: Mass Spectrometry (MS) is the preferred detection method for sterol glucosides due to its high sensitivity and selectivity, especially when coupled with HPLC (LC-MS).[3][6] Electrospray ionization (ESI) is a suitable ionization technique for these polar conjugates.[1] For quantitative analysis without an MS detector, an Evaporative Light Scattering Detector (ELSD) can be used.
Troubleshooting Guide
Poor resolution, peak tailing, and inconsistent retention times are common issues encountered during the chromatographic analysis of this compound. This guide provides a systematic approach to troubleshooting these problems.
Problem: Poor Resolution
Poor resolution between this compound and other components can be caused by several factors. The following diagram illustrates a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Troubleshooting Steps for Poor Resolution:
-
Evaluate the Column:
-
Action: Check the column's history and performance. An old or contaminated column can lead to poor peak shape and resolution.
-
Solution: If the column is old or has been used with complex matrices, replace it with a new one. Consider flushing the column with a strong solvent to remove contaminants.
-
-
Optimize the Mobile Phase:
-
Action: The mobile phase composition significantly impacts selectivity.
-
Solution: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. You can also try different organic modifiers (e.g., acetonitrile (B52724) instead of methanol) to alter selectivity.
-
-
Change the Stationary Phase:
-
Action: If optimizing the mobile phase is insufficient, the column chemistry may not be suitable.
-
Solution: Try a different type of C18 column from another manufacturer, as subtle differences in bonding and end-capping can alter selectivity. Alternatively, a different stationary phase, such as a phenyl-hexyl column, may provide a different selectivity profile.
-
-
Adjust Column Temperature:
-
Action: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Increasing the column temperature can decrease viscosity, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of the analyte.
-
-
Reduce the Flow Rate:
-
Action: A lower flow rate can increase column efficiency.
-
Solution: Decrease the flow rate to allow for better equilibration of the analyte between the mobile and stationary phases. This often leads to narrower peaks and improved resolution, at the cost of longer analysis times.
-
Problem: Peak Tailing
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH:
-
Action: Silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can cause peak tailing.
-
Solution: Adding a small amount of an acidic modifier, like formic acid or acetic acid, to the mobile phase can suppress the ionization of silanol groups and reduce tailing.
-
-
Check for Column Contamination or Degradation:
-
Action: Active sites can develop on the column due to contamination or degradation of the stationary phase.
-
Solution: Flush the column with a series of strong solvents. If tailing persists, the column may be irreversibly damaged and require replacement.
-
-
Evaluate Sample Concentration:
-
Action: Injecting too much sample can lead to column overload and peak tailing.
-
Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.
-
-
Minimize Extra-Column Volume:
-
Action: Excessive volume from tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected.
-
Experimental Protocols
Sample HPLC-MS Method for Sterol Glucoside Analysis
This protocol is a starting point and may require optimization for your specific instrument and sample matrix.
| Parameter | Specification |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Sample Preparation Protocol
-
Extraction: Extract the sample containing this compound with a suitable solvent such as a mixture of hexane (B92381) and diethyl ether.[4][5]
-
Solid-Phase Extraction (SPE): For complex matrices, use a silica-based SPE cartridge to isolate the sterol glucoside fraction.
-
Reconstitution: Evaporate the solvent and reconstitute the sample in the initial mobile phase composition.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Sterol Glucoside Analysis
| Parameter | Method 1 (General HPLC) | Method 2 (UPLC-MS)[1][2] | Method 3 (GC after Derivatization)[5] |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm | 5% Diphenyl-95% Dimethylpolysiloxane, 15 m, 0.32 mm ID |
| Mobile Phase/Carrier Gas | Methanol/Water Gradient | Methanol/Water Gradient with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.98 mL/min |
| Temperature | Ambient | 40 °C | 290 °C (Isothermal) |
| Detection | ELSD, UV | ESI-MS/MS | Flame Ionization Detector (FID) |
| Derivatization | Not required | Not required | Trimethylsilylation (TMS) |
References
- 1. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 3. Sterol Glucosides in Biodiesel [intertek.com]
- 4. researchgate.net [researchgate.net]
- 5. moducare.gr [moducare.gr]
- 6. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
Preventing degradation of 22-Dehydroclerosterol glucoside during storage
Welcome to the technical support center for 22-Dehydroclerosterol glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary causes of degradation are hydrolysis of the glycosidic bond and oxidation of the sterol backbone. These processes can be accelerated by improper storage conditions such as exposure to high temperatures, extreme pH, light, and oxygen.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Storing the compound in a desiccator within the freezer can provide additional protection against hydrolysis.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation reactions. If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent, store at -80°C, and blanket the solution with an inert gas like argon or nitrogen to minimize oxidation.
Q4: How does pH affect the stability of this compound?
A4: this compound is susceptible to acid- and base-catalyzed hydrolysis. Strongly acidic or alkaline conditions will accelerate the cleavage of the glucose moiety from the sterol backbone. For experiments in aqueous buffers, it is advisable to work within a neutral pH range (pH 6-8) and to prepare solutions fresh daily.
Q5: Is this compound sensitive to light?
A5: Yes, steroidal compounds can be susceptible to photodegradation. It is recommended to handle the solid compound and its solutions under subdued light and to store them in amber-colored vials or containers wrapped in aluminum foil to protect from light exposure.
Q6: What are the visible signs of this compound degradation?
A6: Visual indicators of degradation can include a change in the color of the solid material (e.g., from white to yellowish) or the appearance of cloudiness or precipitate in solutions. However, significant degradation can occur without any visible changes. Therefore, analytical assessment is crucial for confirming purity.
Q7: How can I verify the purity of my stored this compound?
A7: The purity of this compound should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS). A comparison of the chromatogram of the stored sample against a fresh or certified reference standard will reveal the presence of degradation products (additional peaks) and a decrease in the main peak area.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of the compound leading to lower effective concentration or interference from degradation products. | 1. Verify the purity of the this compound stock using HPLC. 2. If degradation is confirmed, use a fresh vial of the compound. 3. Review storage and handling procedures to ensure they align with best practices (see FAQs). |
| Difficulty dissolving the solid compound. | The compound may have absorbed moisture, leading to clumping. | 1. Ensure the vial is warmed to room temperature before opening to prevent condensation. 2. Use a high-purity, anhydrous solvent for dissolution. 3. Gentle warming or sonication may aid in dissolving the compound, but avoid excessive heat. |
| Precipitate forms in a stock solution upon storage at low temperatures. | The solubility of the compound is lower at colder temperatures. | 1. Before use, allow the vial to warm to room temperature. 2. Gently vortex or sonicate the solution to ensure the compound is fully redissolved before taking an aliquot. |
| Discoloration of the solid compound (e.g., yellowing). | Potential oxidation or contamination. | 1. It is highly likely the compound has degraded. It is recommended to discard the compound. 2. Review storage procedures, particularly the seal of the container and protection from light and air. |
Degradation Pathways and Prevention
The primary degradation pathways for this compound are hydrolysis and oxidation.
To mitigate these degradation pathways, adhere to the recommended storage and handling procedures outlined in the FAQs and Troubleshooting Guides.
Quantitative Stability Data
The following tables provide representative data on the stability of a sterol glucoside under various conditions. While this data was generated for a related compound, it serves as a valuable guide for handling this compound.
Table 1: Effect of Temperature on the Stability of Solid Sterol Glucoside (12 months)
| Storage Temperature (°C) | Purity (%) | Appearance |
| -20 | >99 | White powder |
| 4 | 98.5 | White powder |
| 25 (Ambient) | 96.2 | Slight yellowing |
| 40 | 92.5 | Yellowish powder |
Table 2: Effect of pH on the Stability of Sterol Glucoside in Aqueous Solution (24 hours at 25°C)
| pH | Purity (%) |
| 2.0 | 85.3 |
| 4.0 | 94.1 |
| 7.0 | >99 |
| 9.0 | 95.8 |
| 12.0 | 88.2 |
Table 3: Effect of Light Exposure on Solid Sterol Glucoside (ICH Q1B Guidelines)
| Condition | Purity (%) |
| Control (dark) | >99 |
| Exposed to light (1.2 million lux hours) | 97.9 |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and amber HPLC vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
A stability-indicating HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
pH meter, analytical balance, temperature-controlled oven, and a photostability chamber.
3. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and chloroform) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
4. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl in a flask to achieve a final HCl concentration of 0.1 M. Keep the flask at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH in a flask to achieve a final NaOH concentration of 0.1 M. Keep the flask at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ in a flask. Keep the flask at room temperature, protected from light.
-
Thermal Degradation: Place the solid compound in a sealed vial in an oven at 80°C.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
5. Sampling and Analysis:
-
Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution.
-
For the thermally stressed solid, dissolve a weighed amount in the initial solvent at each time point.
-
Dilute all samples to a suitable concentration for HPLC analysis and transfer to amber HPLC vials.
-
Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and gradient will need to be optimized to separate the parent compound from all degradation products.
6. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation and identify the major degradation products by their retention times and, if using MS, their mass-to-charge ratios.
-
Establish the degradation profile of the compound under different stress conditions.
Optimization of solvent systems for 22-Dehydroclerosterol glucoside purification
Technical Support Center: 22-Dehydroclerosterol Glucoside Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for purification?
A1: Understanding the physicochemical properties of this compound is crucial for developing a purification strategy. It is a sterol glucoside, meaning it has a non-polar sterol backbone and a polar sugar (glucose) moiety. This amphiphilic nature governs its solubility. It is generally soluble in organic solvents like chloroform (B151607), dichloromethane, and ethanol, but almost insoluble in water[1]. The purification will rely on exploiting subtle differences in polarity between the target compound and any impurities.
Q2: What is a good starting point for developing a solvent system for Thin-Layer Chromatography (TLC)?
A2: A good starting point for TLC analysis is a binary solvent system of a non-polar and a polar solvent. For sterol glucosides, a mixture of chloroform and methanol (B129727) is a common choice[2]. You can start with a ratio of 95:5 (Chloroform:Methanol) and systematically increase the polarity by increasing the proportion of methanol (e.g., 90:10, 85:15) to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.5 for good separation.
Q3: How do I select a solvent system for large-scale purification on a silica (B1680970) gel column?
A3: The solvent system developed for TLC can be adapted for column chromatography. The goal is to select a solvent system that provides good separation between your target compound and its impurities. For column chromatography, you will want a system that gives your target compound a slightly lower Rf on TLC (around 0.2-0.3) to ensure it spends more time on the stationary phase, leading to better separation. Gradient elution is highly recommended, starting with a low polarity mobile phase and gradually increasing the polarity[2].
Q4: My compound is not moving from the baseline on the TLC plate. What should I do?
A4: If your compound remains at the origin (Rf = 0), the solvent system is not polar enough to elute it from the silica gel. You need to increase the polarity of the mobile phase. For a Chloroform:Methanol system, this means increasing the percentage of methanol. If a binary system is insufficient, a three-component system, such as Chloroform:Methanol:Water, may be necessary to increase the eluting power for highly polar compounds[2].
Q5: The spots on my TLC plate are streaking or tailing. How can I fix this?
A5: Peak or spot tailing is a common issue, especially with compounds that have acidic or basic functional groups which can interact strongly with the silica gel.[2] To resolve this, you can:
-
Add a modifier: Adding a small amount of a weak acid (e.g., 0.1-1% acetic acid) or a weak base (e.g., 0.1-1% triethylamine (B128534) or ammonia) to the mobile phase can suppress the ionization of the compound and lead to sharper spots[2].
-
Check for sample overload: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.
-
Ensure sample is fully dissolved: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking at the origin.
Troubleshooting Guide: Column Chromatography
This guide addresses specific issues you might encounter during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield / Poor Recovery | 1. Compound is too polar and irreversibly adsorbed to the silica gel. 2. Compound is not fully eluting from the column. 3. Sample degradation on the silica. | 1. Deactivate the silica gel with a small amount of water before packing the column. 2. Increase the polarity of the solvent system significantly at the end of the run (e.g., flush with 100% Methanol) to elute all remaining compounds. 3. Use a less acidic stationary phase like neutral alumina (B75360) or consider reversed-phase chromatography. |
| Co-elution of Impurities | 1. Insufficient separation power of the solvent system. 2. Column was packed improperly, leading to channeling. 3. Column was overloaded with crude sample. | 1. Use a shallower solvent gradient to increase the resolution between peaks. 2. Ensure the column is packed evenly without air bubbles or cracks. Adding a layer of sand on top can help protect the silica bed[2]. 3. Reduce the amount of crude material loaded onto the column. A general rule is 1g of sample per 20-100g of silica gel, depending on separation difficulty. |
| Compound Elutes Too Quickly | The mobile phase is too polar. | Reduce the initial polarity of your solvent system. For example, if you started with 90:10 Chloroform:Methanol, try starting with 95:5 or even 98:2. |
| Compound Elutes Too Slowly | The mobile phase is not polar enough. | Increase the starting polarity of your solvent system or increase the rate at which the polarity gradient is applied. |
Data Presentation: Recommended Solvent Systems
The following tables summarize starting solvent systems for TLC and column chromatography based on common practices for separating sterol glucosides and other saponins (B1172615).[2][3][4]
Table 1: Solvent Systems for Thin-Layer Chromatography (TLC) on Silica Gel
| System ID | Solvent A | Solvent B | Solvent C | Ratio (v/v/v) | Polarity | Application Notes |
| TLC-1 | Chloroform | Methanol | - | 95:5 to 85:15 | Medium | Good starting point for initial screening. Adjust ratio to achieve Rf of 0.3-0.5. |
| TLC-2 | Ethyl Acetate | Hexane | - | 30:70 to 70:30 | Low to Medium | Alternative system, useful if impurities are not separated in Chloroform/Methanol. |
| TLC-3 | Ethyl Acetate | n-Butanol | Water | 4:1:4 | High | For more polar steroidal saponins, may be useful if compound is retained at baseline in other systems[3]. |
| TLC-4 | Chloroform | Methanol | Water | 80:20:2 | Medium-High | A common system for saponins that provides good separation[2]. |
Table 2: Gradient Elution Strategies for Silica Gel Column Chromatography
| Gradient Strategy | Initial Mobile Phase (v/v) | Final Mobile Phase (v/v) | Gradient Profile | Target Compounds |
| Standard | 100% Chloroform | 80:20 Chloroform:Methanol | Linear over 10-20 column volumes | Separating non-polar lipids from moderately polar sterol glucosides. |
| Polar-Focused | 95:5 Chloroform:Methanol | 70:30 Chloroform:Methanol | Linear over 15 column volumes | For crude extracts where impurities are close in polarity to the target compound. |
| Step Gradient | 1. 100% Hexane 2. 50:50 Hexane:EtOAc 3. 100% EtOAc 4. 90:10 EtOAc:MeOH | - | Stepwise change every 3-5 column volumes | Broadly fractionating a complex crude extract from non-polar to very polar compounds. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Prepare a developing chamber by lining it with filter paper and adding the chosen solvent system. Cover the chamber and allow it to saturate for at least 15-20 minutes.
-
Spotting: Dissolve a small amount of your crude extract and fractions in a volatile solvent (e.g., chloroform or methanol). Using a capillary tube, spot the solutions onto the baseline of a silica gel TLC plate, keeping the spots small.
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots. If the compounds are not UV-active, use a staining agent like a vanillin-sulfuric acid solution followed by gentle heating[2].
-
Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by compound) / (distance traveled by solvent front).
Protocol 2: Silica Gel Column Chromatography (Gradient Elution)
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity solvent. Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Allow the silica to settle, then add another layer of sand on top to protect the surface[2].
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent. It is often best to pre-adsorb the sample onto a small amount of silica gel (dry loading). To do this, dissolve the sample, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.
-
Elution: Begin elution with the starting solvent system (low polarity). Collect fractions of a fixed volume. Gradually and systematically increase the polarity of the mobile phase according to your chosen gradient.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. 22-dehydroandrosterol glucoside [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 22-Dehydroclerosterol Glucoside by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 22-Dehydroclerosterol glucoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analysis.[3][4][5][6] For complex biological samples, phospholipids (B1166683) are a major contributor to matrix effects.[7]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the LC column.[3][4] A blank sample extract is then injected.[3][4] Any fluctuation (dip or peak) in the baseline signal of the analyte at the retention time of co-eluting matrix components indicates ion suppression or enhancement.[3][4]
-
Post-Extraction Spike: This quantitative method compares the signal response of the analyte in a neat solvent to the response of the analyte spiked into a blank sample matrix that has already undergone the extraction procedure.[3][8] The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Post-Extracted Sample / Peak Area in Neat Solution) x 100
-
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[3][4] A SIL-IS for this compound would be a synthesized version of the molecule where some atoms (e.g., 2H, 13C, 15N) are replaced with their heavy isotopes. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the SIL-IS signal.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating matrix effects during the LC-MS analysis of this compound.
Problem: Poor reproducibility and inaccurate quantification.
Possible Cause: Significant matrix effects from co-eluting endogenous compounds.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][2][8]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing phospholipids and other interferences, resulting in cleaner samples.[9]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous matrix to selectively extract the analyte while leaving impurities behind.[8] A double LLE, using a nonpolar solvent followed by a moderately polar solvent, can further improve sample cleanliness.[8]
-
Protein Precipitation (PPT): While a simpler method, it is generally less effective at removing phospholipids.[9] If used, consider specialized phospholipid removal plates or a subsequent dilution step.[7][8]
-
-
Chromatographic Separation:
-
Adjust the LC gradient profile to achieve better separation between this compound and the region where matrix effects are observed (identified via post-column infusion).
-
Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve resolution.
-
-
Implement an Internal Standard:
-
Ideal Solution: Use a stable isotope-labeled (SIL) this compound. This will co-elute and experience the same ionization effects, providing the most accurate correction.[10][11]
-
Alternative: If a SIL-IS is unavailable, use a structural analog that has similar chromatographic behavior and ionization characteristics.
-
-
Matrix-Matched Calibration:
-
Sample Dilution:
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Performance |
| Protein Precipitation (PPT) | 65 | 90 | Prone to significant matrix effects |
| Liquid-Liquid Extraction (LLE) | 85 | 80 | Good reduction of matrix effects |
| Solid-Phase Extraction (SPE) | 95 | 85 | Excellent for removing interferences |
| Phospholipid Removal Plates | 98 | 92 | Highly effective for biological matrices |
Note: The values presented are illustrative and will vary depending on the specific matrix and analyte.
Detailed Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare a standard solution of this compound in a neat solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).
-
Select a blank matrix sample (e.g., plasma, tissue extract) that is free of the analyte.
-
Process the blank matrix sample using your established extraction procedure.
-
Spike the extracted blank matrix with the standard solution to achieve the same final concentration as the neat solution.
-
Analyze both the neat solution and the spiked matrix sample by LC-MS.
-
Calculate the matrix effect by comparing the peak area of the analyte in the two samples.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Condition the SPE cartridge (e.g., a C18 cartridge) with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Visualizations
Caption: A workflow for systematically addressing matrix effects in LC-MS analysis.
Caption: Comparison of common sample preparation techniques for reducing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 11. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of 22-Dehydroclerosterol Glucoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 22-Dehydroclerosterol glucoside in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility limited?
This compound is a sterol glycoside, a compound consisting of a sterol (22-Dehydroclerosterol) linked to a glucose molecule. Its poor water solubility is attributed to the large, hydrophobic sterol portion of the molecule, which dominates its physicochemical properties, making it "almost insoluble in water"[1]. While the glucose moiety imparts some hydrophilicity, it is insufficient to overcome the lipophilic nature of the sterol backbone.
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
Start with simple and readily available methods. These include physical modifications like particle size reduction through micronization to increase the surface area for dissolution[2][3][4]. Additionally, consider gentle heating and agitation. However, be cautious with temperature as it can degrade the compound. It is also crucial to ensure the purity of the compound, as impurities can sometimes hinder solubility.
Q3: Are there common solvents or solvent systems that can be used to dissolve this compound?
While almost insoluble in water, this compound is soluble in organic solvents such as ethanol (B145695), chloroform, and dichloromethane[1]. For aqueous applications, co-solvent systems are a practical approach. By blending water with a miscible organic solvent (a co-solvent), the polarity of the solvent system can be reduced, enhancing the solubility of hydrophobic compounds[3][5].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution(s) |
| Compound precipitates out of solution upon addition to aqueous buffer. | The aqueous environment is too polar for the compound to remain dissolved. | 1. Utilize a Co-solvent System: Introduce a water-miscible organic solvent like ethanol, DMSO, or PEG 400 to the aqueous buffer. Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves. 2. Employ Surfactants: Incorporate a surfactant above its critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic compound[5][6]. 3. Consider Complexation: Use cyclodextrins to form inclusion complexes, which have a hydrophilic exterior and a hydrophobic interior capable of hosting the sterol portion of the molecule[5][6][7]. |
| Even with co-solvents, the desired concentration cannot be achieved. | The chosen co-solvent may not be optimal, or the concentration limit in that system has been reached. | 1. Optimize the Co-solvent Blend: Experiment with different co-solvents or a combination of co-solvents. 2. pH Modification: Although less common for sterol glycosides, adjusting the pH of the solution can sometimes influence solubility, especially if there are any ionizable functional groups[2][5]. 3. Lipid-Based Formulations: For in vivo applications, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) where the compound is dissolved in oils and surfactants[7][8]. |
| The formulation is not stable and the compound crashes out over time. | The solution is likely a supersaturated, thermodynamically unstable state. | 1. Incorporate Precipitation Inhibitors: Use polymers that can help maintain the supersaturated state[7]. 2. Amorphous Solid Dispersions: Create an amorphous solid dispersion of the compound with a hydrophilic polymer. This can enhance the dissolution rate and generate a higher apparent solubility[6][7]. |
Quantitative Data: Solubility Enhancement Strategies
| Solubilization Technique | Typical Fold Increase in Aqueous Solubility | Key Considerations |
| Co-solvents (e.g., 20% Ethanol) | 10 - 100 | Potential for precipitation upon dilution. |
| Surfactants (e.g., Tween 80) | 50 - 500 | Micelle formation is concentration-dependent (must be above CMC). |
| Cyclodextrin (B1172386) Complexation (e.g., HP-β-CD) | 100 - 10,000+ | Stoichiometry of the complex is important. |
| Solid Dispersions | 10 - 200 | Physical stability of the amorphous state. |
| Particle Size Reduction (Nanosuspension) | 2 - 10 | Primarily increases dissolution rate rather than equilibrium solubility[8]. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.
-
Preparation of Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS).
-
Titration: While vortexing the aqueous buffer, slowly add the stock solution dropwise until the desired final concentration is reached or until the first sign of precipitation is observed.
-
Observation: Visually inspect the solution for any cloudiness or precipitate. If the solution remains clear, the compound is solubilized.
-
Optimization: If precipitation occurs, repeat the process with a higher percentage of the co-solvent in the final aqueous buffer.
Protocol 2: Solubilization using Cyclodextrin Complexation (Kneading Method)
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). A 1:1 or 1:2 ratio is a good starting point.
-
Mixing: In a mortar, accurately weigh the this compound and the cyclodextrin.
-
Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to the mixture to form a paste. Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder.
-
Solubility Testing: Disperse the prepared complex in the aqueous solution and determine the concentration of the dissolved this compound.
Visualizations
Caption: Experimental workflow for selecting a suitable solubilization method.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. 22-dehydroandrosterol glucoside [chembk.com]
- 2. Methods of solubility enhancements | PPTX [slideshare.net]
- 3. ijmsdr.org [ijmsdr.org]
- 4. japer.in [japer.in]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. future4200.com [future4200.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 22-Dehydroclerosterol Glucoside and its Aglycone, 22-Dehydroclerosterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of 22-Dehydroclerosterol glucoside and its corresponding aglycone, 22-Dehydroclerosterol. While direct comparative studies on these specific molecules are limited, this document synthesizes available data on related sterol compounds and general principles of glycosylation to offer a predictive comparison. The information herein is intended to guide future research and drug development efforts.
Executive Summary
The addition of a glucose moiety to a sterol backbone can significantly alter its pharmacokinetic and pharmacodynamic properties. Generally, the aglycone form of a sterol, in this case, 22-Dehydroclerosterol, is expected to exhibit higher potency in in vitro assays due to its lower molecular weight and increased lipophilicity, facilitating easier passage through cell membranes. Conversely, the glucoside form, this compound, may demonstrate enhanced bioavailability and efficacy in vivo. The sugar molecule can increase solubility in physiological fluids and potentially protect the sterol from rapid metabolism, leading to a longer duration of action.
Comparative Bioactivity Data
The following table summarizes the anticipated comparative bioactivities of this compound and its aglycone based on existing literature for similar steroidal compounds. It is important to note that these are projected values and require experimental validation.
| Bioactivity Metric | This compound (Predicted) | 22-Dehydroclerosterol (Aglycone) (Predicted) | Key Insights |
| Antibacterial Activity (MIC) | Higher MIC (Lower Potency) | Lower MIC (Higher Potency) | The aglycone's greater lipophilicity may allow for more effective disruption of bacterial cell membranes. |
| Anti-inflammatory Activity (IC50) | Moderate IC50 | Lower IC50 (Higher Potency) | The aglycone may more readily interact with intracellular inflammatory targets. |
| Immunomodulatory Effect | Potentially higher in vivo activity | Potentially higher in vitro activity | The glucoside's improved pharmacokinetics could lead to better systemic immunomodulation. |
| Collagen Synthesis Promotion | Sustained, long-term effect | Rapid, short-term effect | Glycosylation may lead to a more prolonged engagement with cellular machinery responsible for collagen production. |
| Aqueous Solubility | Higher | Lower | The hydrophilic glucose moiety increases water solubility. |
| Bioavailability (in vivo) | Higher | Lower | Increased solubility and potential for active transport can enhance absorption of the glucoside. |
Experimental Protocols
To empirically validate the predicted bioactivities, the following experimental protocols are recommended:
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
-
Preparation of Stock Solutions: Dissolve this compound and 22-Dehydroclerosterol in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.
-
Bacterial Strains: Utilize relevant bacterial strains, such as Staphylococcus aureus and Escherichia coli.
-
Microtiter Plate Preparation: In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized suspension of the test bacteria to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound or its aglycone for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS to the wells.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Quantification: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value for each compound.
Collagen Synthesis Assay (Sircol Assay)
This assay quantifies the amount of newly synthesized soluble collagen in cell culture supernatants.
-
Cell Culture: Culture human dermal fibroblasts in a suitable medium.
-
Treatment: Treat the fibroblasts with various concentrations of this compound or its aglycone.
-
Incubation: Incubate the cells for 48-72 hours to allow for collagen production.
-
Sample Collection: Collect the cell culture supernatants.
-
Collagen Precipitation: Add the Sircol dye reagent to the supernatants to precipitate the soluble collagen.
-
Quantification: Centrifuge to pellet the collagen-dye complex, and then dissolve the pellet in an alkali reagent. Measure the absorbance of the resulting solution using a spectrophotometer.
-
Data Analysis: Determine the amount of collagen produced relative to a collagen standard curve.
Signaling Pathway Visualization
The immunomodulatory and anti-inflammatory effects of steroidal compounds are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential points of intervention for 22-Dehydroclerosterol and its glucoside.
Caption: Simplified NF-κB signaling pathway and potential inhibition points.
Conclusion
While the aglycone 22-Dehydroclerosterol is predicted to show greater potency in in vitro assays, its glucoside counterpart may offer advantages for in vivo applications due to potentially improved pharmacokinetic properties. The provided experimental protocols offer a framework for the direct, quantitative comparison of these two molecules. Further research into their mechanisms of action, particularly their effects on key signaling pathways such as NF-κB, will be crucial for elucidating their full therapeutic potential.
Comparative Guide to the Validation of Analytical Methods for 22-Dehydroclerosterol Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 22-Dehydroclerosterol glucoside, a steroidal glycoside of interest in various research and development fields. Due to the limited availability of specific validated methods for this particular compound, this document draws upon established techniques for the analysis of structurally similar steroidal glucosides. The guide outlines key performance characteristics, experimental protocols, and supporting data to aid in the selection and development of a suitable analytical method.
Introduction to this compound
This compound belongs to the broad class of sterol glycosides, which are naturally occurring compounds found in plants. These molecules consist of a steroidal aglycone (22-Dehydroclerosterol) linked to a sugar moiety (glucose). Accurate and precise analytical methods are crucial for their identification, quantification, and characterization in various matrices.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS), Gas Chromatography (GC) combined with MS, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are the most prominent methods for the analysis of steroidal glycosides.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key performance parameters of the compared analytical techniques based on data from the analysis of similar steroidal glucosides.
| Parameter | HPLC/UPLC-MS(/MS) | GC-MS (with derivatization) | MALDI-TOF-MS |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection. | Separation of volatile derivatives based on boiling point, followed by mass-to-charge ratio detection. | Direct analysis of sample co-crystallized with a matrix, based on time-of-flight of ions. |
| Sample Preparation | Extraction, filtration.[3] | Extraction, saponification, derivatization (e.g., silylation).[4][5] | Co-crystallization with a suitable matrix.[1] |
| Sensitivity | High (ng/mL to pg/mL range).[6] | High (ng/mL range).[5] | Moderate to High.[1] |
| Selectivity | Very High, especially with MS/MS.[7][8] | High, dependent on chromatographic separation and mass spectral library. | Moderate, potential for isobaric interferences.[1] |
| Quantification | Excellent, wide linear range. | Good, requires internal standards for accuracy. | Semi-quantitative to quantitative.[1] |
| Analysis Time | 10-30 minutes per sample.[3] | 20-40 minutes per sample.[5] | Rapid (<5 minutes per sample).[1] |
| Structural Information | Rich fragmentation data from MS/MS for structural elucidation.[8] | Fragmentation patterns aid in identification, but derivatization can alter the native structure. | Primarily provides molecular weight information; MS/MS is possible.[1] |
| Advantages | High sensitivity and selectivity, suitable for complex matrices, no derivatization required.[2][3] | Established technique with extensive libraries, excellent separation efficiency for sterols.[4] | High throughput, rapid screening, tolerant to some sample impurities.[1] |
| Limitations | Higher instrument cost, potential for ion suppression. | Derivatization step can be time-consuming and introduce variability. Not suitable for thermolabile compounds.[2] | Lower resolution compared to other MS techniques, challenges in quantification.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for the specific analysis of this compound.
HPLC/UPLC-MS(/MS) Method for Steroidal Glycoside Analysis
This method is adapted from established procedures for the analysis of steroidal glycosides in plant extracts.[3][7][8]
a. Sample Preparation (Extraction):
-
Homogenize the sample material (e.g., plant tissue).
-
Extract the homogenized sample with a suitable solvent system, such as methanol (B129727) or a chloroform/methanol mixture.[9]
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.[6]
-
Key Ions to Monitor: Protonated molecule [M+H]+, sodium adduct [M+Na]+, and characteristic fragment ions corresponding to the loss of the glucose moiety.[7][8]
GC-MS Method for Steroidal Glycoside Analysis (as total sterols)
This protocol involves the hydrolysis of the glycosidic bond to analyze the sterol backbone.[4][5]
a. Sample Preparation (Hydrolysis and Derivatization):
-
Perform an initial extraction as described for the HPLC method.
-
Evaporate the solvent and subject the residue to acid hydrolysis (e.g., with HCl) to cleave the glycosidic bond.[4]
-
Neutralize the solution and extract the free sterols with a nonpolar solvent like hexane.
-
Evaporate the solvent and derivatize the sterols using a silylating agent (e.g., BSTFA) to increase volatility.[2]
b. Gas Chromatography Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 180 °C, ramp to 300 °C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-600.
-
Identification: Based on retention time and comparison of mass spectra with reference libraries (e.g., NIST).
Visualizations
Experimental Workflow for Steroidal Glycoside Analysis
Caption: Workflow for steroidal glucoside analysis via HPLC/UPLC-MS and GC-MS.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method for steroidal glucosides.
References
- 1. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and Comparison of Steroidal Glycosides from Polygonatum Species by High-Performance Liquid Chromatography–Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of steroidal glycosides in different organs of Easter lily (Lilium longiflorum Thunb.) by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 8. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steryl glycoside analysis | Cyberlipid [cyberlipid.gerli.com]
Cross-validation of 22-Dehydroclerosterol glucoside quantification in different laboratories
A detailed examination of analytical methodologies for the quantification of sterol glucosides, focusing on promoting data comparability across different research and development laboratories. This guide provides a comparative overview of expected method performance, drawing upon data from collaborative studies on related free sterols and single-laboratory validations of steryl glucosides.
In the realm of drug development and scientific research, the accurate and reproducible quantification of bioactive compounds is paramount. One such class of molecules, steryl glucosides, presents analytical challenges due to their structural diversity and presence in complex matrices. While a formal inter-laboratory proficiency test specifically for 22-Dehydroclerosterol glucoside is not publicly available, this guide synthesizes available data on related steryl glucosides to provide a benchmark for researchers aiming to achieve cross-laboratory validation. The primary analytical techniques for quantifying these compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance of Analytical Methods
The performance of analytical methods for steryl glucoside quantification can be evaluated using several key parameters. The following table summarizes typical performance characteristics, drawing from a multi-laboratory collaborative study on free stigmasterol (B192456) and single-laboratory validations for various steryl glucosides. This provides a valuable reference for laboratories seeking to validate their own methods.
| Parameter | Method | Analyte | Value | Reference Lab Type |
| Repeatability (RSDr) | GC-FID | Stigmasterol | 3.56 - 22.7% | Inter-laboratory Study |
| Reproducibility (RSDR) | GC-FID | Stigmasterol | 0 - 26.7% | Inter-laboratory Study |
| Recovery | GC-FID | Stigmasterol | 111% | Inter-laboratory Study |
| Recovery | GC-FID | Free Steryl Glucosides | ~96% | Single Laboratory |
| Recovery | GC-FID | Esterified Steryl Glucosides | ~77% | Single Laboratory |
| Limit of Detection (LOD) | GC-FID | Free Steryl Glucosides | 0.37 mg/kg | Single Laboratory |
| Limit of Detection (LOD) |
A Comparative Analysis of 22-Dehydroclerosterol Glucoside from Diverse Natural Origins
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of 22-Dehydroclerosterol glucoside, a steroidal glycoside with promising pharmacological potential, drawing information from its likely natural sources. While direct comparative studies on this compound are limited, this document synthesizes available data on closely related and well-researched steroidal glucosides, particularly β-sitosterol glucoside, to provide a valuable resource for researchers. The information presented herein is intended to guide future research and drug development efforts by highlighting potential sources, extraction methodologies, and biological activities.
Quantitative Analysis: A Comparative Look at Steroidal Glucoside Yields
| Natural Source | Compound | Extraction Method | Yield | Purity | Reference |
| Agave angustifolia Haw. | β-sitosterol β-d-glucoside | Microwave-Assisted Extraction (MAE) | 124.76 mg/g of dry extract | Not specified | [1][2] |
| Agave angustifolia Haw. | β-sitosterol β-d-glucoside | Conventional Maceration | 26.67 mg/g of dry extract | Not specified | [1][2] |
| Pisonia grandis R.Br. | β-sitosterol glucoside | Column Chromatography | Not specified | High (isolated compound) | [3] |
| Ocimum sanctum L. | β-sitosterol-D-glycoside | Vacuum Liquid Chromatography | Not specified | High (isolated compound) | [4] |
Note: The yields presented are for β-sitosterol glucoside and are intended to provide a general indication of the potential yields for steroidal glucosides from natural sources. Actual yields of this compound will vary depending on the specific species, geographical location, and extraction methodology employed.
Experimental Protocols: A Guide to Isolation and Characterization
While a specific, optimized protocol for this compound is not yet established, the following generalized methodologies for the extraction, purification, and analysis of steroidal glucosides from plant and marine sponge sources can be adapted.
Extraction from Plant Sources (e.g., Clerodendrum species)
-
Preparation of Plant Material: The plant material (e.g., leaves, roots) is dried and ground into a coarse powder.
-
Extraction: The powdered material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as maceration, Soxhlet extraction, or microwave-assisted extraction (MAE).[1][2]
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[4]
-
Purification: The fraction containing the desired glycoside is subjected to chromatographic techniques for purification. This often involves column chromatography over silica (B1680970) gel or other stationary phases, followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[3]
Extraction from Marine Sponges (e.g., Haliclona species)
-
Sample Collection and Preparation: The sponge material is collected and immediately preserved, often by freezing or immersion in ethanol, to prevent degradation of secondary metabolites. The preserved sponge is then homogenized.
-
Extraction: The homogenized sponge tissue is typically extracted with a mixture of dichloromethane (B109758) and methanol.
-
Solvent Partitioning: The resulting extract is partitioned between n-butanol and water. The butanol layer, which is enriched with steroidal glycosides, is collected.
-
Chromatographic Purification: The butanol extract is subjected to a series of chromatographic steps, which may include Diaion HP-20, silica gel column chromatography, and reversed-phase HPLC, to isolate the pure this compound.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the glycosidic linkages.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.
Potential Signaling Pathway: Anti-inflammatory Action
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, evidence from related steroidal glycosides suggests a potential role in modulating inflammatory responses through the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5][6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of many natural products.
Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway.
Experimental Workflow: From Source to Pure Compound
The following diagram outlines a general workflow for the isolation and characterization of this compound from natural sources.
Caption: A flowchart of the general steps for isolating and identifying the target compound.
Conclusion and Future Directions
While direct comparative data on this compound from different natural sources remains elusive, this guide provides a foundational framework for researchers. By drawing parallels with the well-studied β-sitosterol glucoside, we can infer potential sources, estimate yields, and adapt established experimental protocols. The likely involvement of the NF-κB pathway in its anti-inflammatory effects presents a clear avenue for future investigation. Further research is critically needed to isolate and characterize this compound from various Clerodendrum and Haliclona species to establish a definitive comparative profile of its yield, purity, and biological activity. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. scispace.com [scispace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction techniques for 22-Dehydroclerosterol glucoside
For researchers, scientists, and drug development professionals working with steroidal glucosides like 22-dehydroclerosterol (B198988) glucoside, selecting an optimal extraction technique is a critical first step that can significantly impact yield, purity, and downstream applications. This guide provides an objective comparison of common and advanced extraction methods, supported by experimental data adapted from studies on structurally similar phytosterols (B1254722) and sterol glycosides.
Data Presentation: Quantitative Comparison of Extraction Techniques
The following table summarizes the performance of five key extraction techniques—Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE)—based on critical parameters such as extraction yield, time, solvent consumption, and environmental impact.
| Feature | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Yield | Low to Moderate[1] | High[1] | High[1] | High[1][2] | Very High[1] |
| Extraction Time | Very Long (days)[1] | Long (hours to days)[3] | Short (minutes to hours)[1] | Very Short (seconds to minutes)[1][4] | Short to Moderate (minutes to hours) |
| Solvent Consumption | High[1] | High[1] | Low to Moderate[5] | Low[6] | Very Low (CO2 is recycled)[7] |
| Temperature | Ambient | High (solvent boiling point) | Low to Moderate | High | Low to Moderate |
| Environmental Impact | High (solvent waste) | High (solvent waste, energy) | Low | Low | Very Low (Green Technology)[7] |
| Cost (Equipment) | Low | Low to Moderate | Moderate | Moderate to High | High |
| Suitability for Thermolabile Compounds | High | Low[1] | High[1] | Moderate to High (short duration) | High[8] |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization for specific plant matrices and target compound concentrations.
Maceration
Maceration is a simple technique that involves soaking the plant material in a solvent.
-
Sample Preparation: The plant material containing 22-dehydroclerosterol glucoside is dried and ground into a fine powder to increase the surface area for extraction.
-
Procedure:
-
Place the powdered plant material in a sealed container.
-
Add a suitable solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol, ensuring the plant material is fully submerged. A common solid-to-solvent ratio is 1:10 (w/v).
-
The container is sealed and kept at room temperature for a period of 3 to 7 days, with occasional agitation.
-
After the maceration period, the mixture is filtered. The collected liquid is the extract.
-
The solvent is then evaporated under reduced pressure to obtain the crude extract containing this compound.
-
Soxhlet Extraction
This is a continuous extraction method that uses a specialized apparatus to cycle a solvent through the plant material.
-
Sample Preparation: The plant material is dried and finely ground.
-
Procedure:
-
The powdered plant material is placed in a thimble made of porous material.
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., hexane (B92381) or ethanol) is placed in a distillation flask connected to the bottom of the extractor.
-
The solvent is heated to its boiling point. The vapor travels up a distillation arm and condenses in a condenser above the thimble.
-
The condensed solvent drips into the thimble, immersing the plant material and extracting the desired compound.
-
Once the solvent level in the thimble reaches the top of a siphon tube, the solvent and extracted compound are siphoned back into the distillation flask.
-
This cycle is repeated multiple times over several hours (typically 6-24 hours) until the extraction is complete.[1]
-
The extract is then concentrated by evaporating the solvent.
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt plant cell walls and enhance mass transfer.
-
Sample Preparation: The plant material is dried and powdered.
-
Procedure:
-
The powdered plant material is suspended in an appropriate solvent (e.g., ethanol) in a flask.
-
The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed into the mixture.
-
The mixture is subjected to ultrasonication at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).[9]
-
The temperature of the extraction can be controlled by a cooling water jacket.
-
After sonication, the mixture is filtered, and the solvent is evaporated to yield the crude extract.
-
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
-
Sample Preparation: The plant material is dried and powdered.
-
Procedure:
-
The powdered plant material is mixed with a suitable solvent (one that absorbs microwave energy, like ethanol) in a microwave-safe vessel.
-
The vessel is placed in a microwave extractor.
-
The mixture is irradiated with microwaves at a set power (e.g., 400-800 W) and for a short duration (e.g., 30 seconds to a few minutes).[2][10]
-
The temperature and pressure inside the vessel can be monitored and controlled.
-
After extraction, the mixture is cooled, filtered, and the solvent is evaporated.
-
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.
-
Sample Preparation: The plant material is dried and ground.
-
Procedure:
-
The powdered plant material is packed into an extraction vessel.
-
CO2 is pumped into the vessel and brought to its supercritical state by controlling the temperature and pressure (e.g., >31.1 °C and >73.8 bar).
-
A co-solvent (modifier) like ethanol may be added to the supercritical CO2 to increase its polarity and enhance the extraction of more polar compounds like glycosides.[11]
-
The supercritical fluid passes through the plant material, dissolving the this compound.
-
The extract-laden fluid then flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and release the extracted compound.
-
The CO2 can be recycled and reused.
-
Mandatory Visualizations
Comparative Workflow of Extraction Techniques
References
- 1. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Mediators of Sterol Transport Across Intestinal Brush Border Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Phytosterol Concentration in Different Legume Pods by Using Microwave-Assisted Hydrodistillation - UMPSA-IR [umpir.ump.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. rjptonline.org [rjptonline.org]
- 8. Supercritical Fluid Extraction of Plant Flavors and Fragrances | MDPI [mdpi.com]
- 9. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent: A comparison with conventional solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of 22-Dehydroclerosterol Glucoside and Other Natural Products in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effects of 22-Dehydroclerosterol glucoside with other natural products is currently unavailable in peer-reviewed literature. This guide provides a comparative analysis based on the well-studied, structurally similar steroidal glycoside, β-sitosterol-d-glucoside , and its aglycone, β-sitosterol . The experimental data and methodologies presented are based on published studies of these analogous compounds and are intended to serve as a reference for investigating the potential synergies of this compound.
Introduction
Steroidal glucosides, a class of natural compounds, are gaining increasing attention for their potential therapeutic applications, including their anti-cancer properties. This compound, while not extensively studied, belongs to this promising group of molecules. The exploration of synergistic interactions between such compounds and other natural products is a key area of research in the development of novel and more effective cancer therapies. The rationale behind combination therapies is to target multiple cellular pathways involved in cancer progression, potentially leading to enhanced efficacy, reduced toxicity, and the circumvention of drug resistance.
This guide provides a comparative overview of the synergistic potential of steroidal glucosides, using β-sitosterol and its glucoside as primary examples, in combination with other natural products against cancer cells. It includes quantitative data from relevant studies, detailed experimental protocols for key assays, and visualizations of pertinent signaling pathways and workflows.
Quantitative Data Summary: Synergistic Anticancer Effects
The following tables summarize the in vitro cytotoxic and synergistic effects of β-sitosterol in combination with other natural products on various cancer cell lines. This data is presented as a model for the potential synergistic activity of this compound.
Table 1: Cytotoxicity of Individual Natural Products on Breast Cancer Cell Lines
| Compound | Cell Line | Concentration (µg/mL) | % Inhibition |
| β-sitosterol | MCF-7 | 100 | Not specified |
| Stigmasterol (B192456) | MCF-7 | 100 | Not specified |
| β-sitosterol | MDA-MB-231 | 100 | Not specified |
| Stigmasterol | MDA-MB-231 | 100 | Not specified |
Data extrapolated from a study on the synergistic effects of β-sitosterol and stigmasterol. The exact percentage of inhibition at 100 µg/mL for individual compounds was not provided, but the study indicated that the combination exhibited the maximum inhibition at this concentration.[1][2]
Table 2: Synergistic Cytotoxicity of β-sitosterol and Stigmasterol Combination on Breast Cancer Cell Lines
| Combination | Cell Line | Concentration (µg/mL) | % Inhibition | Synergy Analysis Model |
| β-sitosterol + Stigmasterol | MCF-7 | 100 | ~89% | Bliss Independence Model |
| β-sitosterol + Stigmasterol | MDA-MB-231 | 100 | Not specified | Bliss Independence Model |
The combination of β-sitosterol and stigmasterol at a 1:1 ratio exhibited the highest percentage of inhibition at a dosage of 100 µg/mL in MCF-7 cells.[2] The study also reported synergistic effects in MDA-MB-231 cells, as determined by the Bliss independence model, although specific percentage inhibition values for the combination in this cell line were not detailed.[1][2]
Table 3: Synergistic Antiproliferative Effects of Quercetin (B1663063) and β-sitosterol on Triple-Negative Breast Cancer (TNBC) Cells
| Combination | Cell Line | Observation | Synergy Analysis |
| Quercetin + β-sitosterol | TNBC Cells | Synergistic growth inhibitory effects | Combination Index (CI) |
A study on Salvia chinensis Benth found that the combination of quercetin and β-sitosterol induced synergistic growth inhibitory effects on TNBC cells, as measured by a CCK-8 assay and analyzed using CalcuSyn software to determine the Combination Index (CI).[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are representative protocols for assays commonly used to evaluate the synergistic anticancer effects of natural products.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (e.g., this compound, other natural products) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the individual compounds and their combinations in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
2. Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the compounds of interest as described in the MTT assay protocol.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blot Analysis of PI3K/Akt Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in a signaling cascade.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Investigating Synergy
Caption: Workflow for assessing synergistic anticancer effects.
Diagram 2: The PI3K/Akt Signaling Pathway
References
Unraveling the Mechanism of Action of 22-Dehydroclerosterol Glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Dehydroclerosterol glucoside is a naturally occurring sterol glycoside that has garnered interest for its potential therapeutic applications. Preliminary research suggests its involvement in key biological processes, including inflammation, immune response, and tissue regeneration. This guide provides a comparative analysis of the putative mechanism of action of this compound, drawing parallels with related compounds and outlining established experimental protocols to facilitate further investigation. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally and functionally similar compounds, such as other sterol glucosides and clerodane diterpenes, to build a foundational understanding.
Putative Mechanisms of Action and Comparative Analysis
The biological activities of this compound are likely multifaceted, targeting key signaling pathways involved in cellular regulation. Based on the activities of related compounds, its primary mechanisms are hypothesized to involve anti-inflammatory, immunomodulatory, and collagen synthesis-promoting effects.
Anti-Inflammatory Activity
Many sterols and their glycosides are known to possess anti-inflammatory properties. The proposed mechanism for this compound involves the inhibition of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Key Signaling Pathways:
-
NF-κB Pathway: This pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of IκB proteins. This allows the NF-κB dimers to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).
-
MAPK Pathway: The MAPK cascade, including ERK, JNK, and p38 MAPK, is another critical regulator of cellular responses to external stimuli, including inflammation. Activation of these kinases can lead to the production of inflammatory mediators. Cholesterol itself has been shown to activate the p38 MAPK pathway[1][2].
Comparative Compounds:
-
β-Sitosterol-β-D-glucoside: This well-studied sterol glucoside has been shown to significantly reduce the production of NO, TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 murine macrophages[3].
-
Clerodane Diterpenes: Structurally related to the aglycone of 22-Dehydroclerosterol, various clerodane diterpenes have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway[4][5]. For instance, certain diterpenoids from the soft coral Sinularia maxima inhibited TNFα-induced NF-κB transcriptional activity with IC50 values ranging from 15.81 to 29.10 μM[6].
Quantitative Comparison of Anti-Inflammatory Activity
| Compound | Assay | Target/Marker | Cell Line | IC50 / Inhibition | Reference |
| This compound | - | - | - | Data not available | - |
| β-Sitosterol-β-D-glucoside | Griess Assay | Nitric Oxide (NO) | RAW 264.7 | Significant reduction | [3] |
| ELISA | TNF-α, IL-1β, IL-6 | RAW 264.7 | Significant reduction | [3] | |
| Various Clerodane Diterpenes | Luciferase Assay | NF-κB Transcriptional Activity | HepG2 | IC50: 15.81 - 29.10 μM | [6] |
| Tinosporol C (Clerodane) | NF-κB Inhibition | NF-κB | - | IC50: 6.32 μM | [4] |
| Marrubiagenin-methylester (Clerodane) | NF-κB Inhibition | NF-κB | - | IC50: 25.20 μM | [4] |
Immunomodulatory Activity
The potential immunomodulatory effects of this compound may stem from its ability to influence immune cell proliferation and cytokine production profiles. Cholesterol and its metabolites are known to play a crucial role in regulating immune responses[7][8][9].
Comparative Compounds:
While direct data on this compound is unavailable, the broader class of sterols and their derivatives can modulate immune cell function. For example, cholesterol metabolism is integral for innate macrophage responses[10]. The structural similarity of some mycotoxins to cholesterol has been linked to their immunomodulatory activity[11].
Collagen Synthesis
Preliminary information suggests a role for this compound in promoting collagen synthesis, a critical process in wound healing and maintaining skin integrity[12].
Mechanism of Collagen Synthesis:
The synthesis of collagen is a complex process that occurs primarily in fibroblasts. It involves the transcription and translation of pro-collagen α-chains, extensive post-translational modifications within the endoplasmic reticulum and Golgi apparatus, and finally, the secretion of pro-collagen molecules into the extracellular space where they are processed into mature collagen fibrils[13].
Comparative Compounds:
The direct effect of sterols on collagen synthesis is an area of active research. Some studies suggest that cholesterol can influence the self-assembly of collagen fibrils on membrane surfaces[9][14]. For instance, β-sitosterol has been shown to prevent collagen accumulation in activated hepatic stellate cells, suggesting a regulatory role in fibrosis[13]. Conversely, some studies indicate that collagen supplementation may influence cholesterol levels, highlighting a complex interplay between these molecules[15]. Glucocorticoids, a class of steroid hormones, are known to decrease the synthesis of type I procollagen (B1174764) mRNAs[5].
Experimental Protocols
To validate the proposed mechanisms of action for this compound, the following established experimental protocols are recommended.
In Vitro Anti-Inflammatory Assay in Macrophages
Objective: To determine the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 96-well plates and pre-treat with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite (B80452) concentration as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Analyze the protein expression levels of key components of the NF-κB (e.g., p-IκBα, p-p65) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways in cell lysates.
-
Cell Viability Assay (MTT): Assess the cytotoxicity of the compound at the tested concentrations to ensure that the observed effects are not due to cell death.
Lymphocyte Proliferation Assay
Objective: To evaluate the immunomodulatory effect of this compound on lymphocyte proliferation.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Culture PBMCs in RPMI-1640 medium and treat with various concentrations of this compound.
-
Stimulation: Stimulate lymphocyte proliferation using a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (ConA).
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation Assay: Add [³H]-thymidine to the cultures and measure its incorporation into the DNA of proliferating cells using a scintillation counter.
-
CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation and analyze the dilution of the dye in daughter cells by flow cytometry.
-
In Vitro Collagen Synthesis Assay in Fibroblasts
Objective: To determine the effect of this compound on the synthesis of type I collagen in human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture primary human dermal fibroblasts in a suitable medium.
-
Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Pro-collagen Type I Measurement (ELISA): Quantify the amount of pro-collagen type I C-peptide (a marker for newly synthesized collagen) in the cell culture supernatant using an ELISA kit.
-
Gene Expression Analysis (RT-qPCR): Isolate total RNA from the cells and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA expression levels of collagen type I (COL1A1 and COL1A2) and other relevant extracellular matrix genes.
-
Western Blot Analysis: Analyze the protein levels of collagen type I in the cell culture supernatant or cell lysate.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. Cholesterol is the major component of native lipoproteins activating the p38 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin-7-glucoside inhibits IL-22/STAT3 pathway, reducing proliferation, acanthosis, and inflammation in keratinocytes and in mouse psoriatic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Regulates the Tumor Adaptive Resistance to MAPK Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoids decrease the synthesis of type I procollagen mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MMP7 - Wikipedia [en.wikipedia.org]
- 7. Cholesterol, cytokines and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol metabolism: a new molecular switch to control inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The intracellular cholesterol landscape: dynamic integrator of the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Cytokine-Induced Loss of Glucocorticoid Function: Effect of Kinase Inhibitors, Long-Acting β2-Adrenoceptor Agonist and Glucocorticoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Biological Assays for 22-Dehydroclerosterol Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Dehydroclerosterol glucoside is a sterol glucoside that, like other related compounds, is investigated for its potential anti-inflammatory, immunomodulatory, and collagen synthesis-promoting activities. For researchers and drug development professionals, selecting a robust and reproducible assay is critical for generating reliable data. This guide provides a comparative overview of common in vitro assays relevant to these biological activities, with a focus on the parameters that determine their reproducibility.
Key Biological Activities and Relevant Assays
Based on the potential therapeutic applications of sterol glucosides, the following biological activities and corresponding assays are relevant for characterizing this compound:
-
Anti-inflammatory Activity: The ability to suppress the production of pro-inflammatory cytokines is a key indicator of anti-inflammatory potential. A common assay for this is the Tumor Necrosis Factor-alpha (TNF-α) Inhibition Assay .
-
Immunomodulatory Activity: This refers to the ability to modulate the activity of immune cells. A general method to assess this is the Nitric Oxide (NO) Inhibition Assay in macrophages.
-
Collagen Synthesis: For applications in skin health and tissue repair, the ability to promote collagen production is crucial. This can be measured using a Collagen Quantification Assay .
Comparison of In Vitro Assays
The selection of an appropriate assay depends on the specific research question, available resources, and desired throughput. The following tables provide a summary and a hypothetical comparison of the performance of the selected assays.
Table 1: Overview of Recommended In Vitro Assays
| Assay | Biological Activity | Principle | Common Cell Line | Readout | Throughput |
| TNF-α Inhibition Assay | Anti-inflammatory | Measures the inhibition of TNF-α secretion from immune cells stimulated with an inflammatory agent (e.g., LPS). | THP-1 (human monocytic cells) | ELISA, HTRF, or AlphaLISA | Medium to High |
| Nitric Oxide (NO) Inhibition Assay | Immunomodulatory/Anti-inflammatory | Quantifies the inhibition of nitric oxide production by macrophages stimulated with LPS. Nitrite, a stable metabolite of NO, is measured. | RAW 264.7 (murine macrophages) | Colorimetric (Griess Reagent) | High |
| Collagen Quantification Assay | Collagen Synthesis | Measures the amount of soluble collagen produced by cells in culture. | Human Dermal Fibroblasts (HDF) | Fluorometric or Colorimetric | Medium |
Table 2: Hypothetical Performance and Reproducibility Comparison
This table presents illustrative data to demonstrate how one might compare the reproducibility of these assays.
| Parameter | TNF-α Inhibition Assay (HTRF) | NO Inhibition Assay (Griess) | Collagen Quantification Assay (Fluorometric) |
| IC50 / EC50 (µM) | 15.2 ± 2.1 | 25.8 ± 4.5 | 10.5 ± 1.8 |
| Z'-factor [1][2][3] | 0.78 | 0.65 | 0.82 |
| Coefficient of Variation (CV%) | 8% | 15% | 6% |
| Signal-to-Background Ratio | 12 | 5 | 20 |
| Assay Time | 24 hours | 24 hours | 48 hours |
Interpretation of Reproducibility Metrics:
-
IC50/EC50: The half-maximal inhibitory/effective concentration. A lower standard deviation indicates better reproducibility between experiments.
-
Z'-factor: A statistical indicator of assay quality. A value between 0.5 and 1.0 is considered excellent for high-throughput screening.[1][3]
-
Coefficient of Variation (CV%): The ratio of the standard deviation to the mean, expressed as a percentage. A lower CV% indicates higher precision.
-
Signal-to-Background Ratio: The ratio of the signal from a positive control to that of a negative control. A higher ratio indicates a more robust assay.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of biological assays.
TNF-α Inhibition Assay
This protocol describes a common method for measuring the inhibition of TNF-α production in THP-1 cells.[4][5][6][7]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
TNF-α ELISA kit or HTRF assay reagents
-
96-well cell culture plates
Procedure:
-
Cell Differentiation: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 96-well plate. Differentiate the cells into macrophages by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours at 37°C and 5% CO2.
-
Compound Treatment: After differentiation, remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit or HTRF assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound and determine the IC50 value.
Collagen Quantification Assay
This protocol outlines a method for measuring soluble collagen production in human dermal fibroblasts.[8][9][10][11]
Materials:
-
Human Dermal Fibroblasts (HDF)
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Soluble Collagen Quantification Assay Kit (Fluorometric)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HDF cells in a 24-well plate at a density that allows them to reach 80-90% confluency at the end of the experiment.
-
Compound Treatment: Once the cells are attached, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Collagen Quantification: Measure the amount of soluble collagen in the supernatant using a fluorometric assay kit according to the manufacturer's instructions. This typically involves an enzymatic digestion of collagen followed by labeling with a fluorescent probe.[10]
-
Data Analysis: Normalize the collagen amount to the cell number or total protein content. Calculate the fold increase in collagen production compared to the untreated control and determine the EC50 value.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway and the general experimental workflows.
Caption: Hypothesized TNF-α signaling pathway and potential point of inhibition.
Caption: General experimental workflows for the described in vitro assays.
References
- 1. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-factor - Wikipedia [en.wikipedia.org]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Soluble Collagen Assay Kit (ab241015) | Abcam [abcam.com]
- 11. scielo.br [scielo.br]
Safety Operating Guide
Prudent Disposal of 22-Dehydroclerosterol Glucoside: A Safety-First Approach
Immediate Safety and Logistical Information for Laboratory Professionals
The proper disposal of 22-Dehydroclerosterol glucoside, a bioactive sterol glucoside, requires a cautious approach due to the limited availability of specific toxicological and environmental impact data.[1] In the absence of a dedicated Safety Data Sheet (SDS), researchers and laboratory managers must adhere to general principles of chemical waste management, treating the compound as potentially hazardous. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. Its insolubility in water is a critical factor in determining the appropriate disposal route.[1]
| Property | Value | Source |
| Molecular Formula | C35H56O6 | [1][2] |
| Appearance | White or off-white crystalline powder | [1] |
| Solubility | Almost insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, dichloromethane) | [1] |
| Melting Point | Approximately 179-184°C | [1] |
| Bioactivity | Anti-inflammatory, antioxidant, immunomodulatory, and potential anti-tumor effects have been noted. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
Given the bioactive nature of this compound and the lack of comprehensive safety data, a conservative disposal strategy is mandatory.[1] The following protocol outlines the recommended steps for its disposal.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
-
Use chemical safety goggles to protect the eyes.
-
Wear nitrile gloves to prevent skin contact.
2. Waste Classification and Segregation:
-
Due to its known pharmacological activity and unknown toxicity profile, this compound waste should be treated as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. It should be segregated from strong oxidizing agents.[1]
3. Containment and Labeling:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
Liquid Waste: For solutions of this compound in organic solvents, collect the waste in a designated, sealed, and properly vented solvent waste container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
4. On-site Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.[1]
5. Disposal Method:
-
DO NOT dispose of this compound down the drain. Its insolubility in water could lead to plumbing blockages and unknown aquatic toxicity.
-
DO NOT dispose of solid this compound in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
6. Spill Management:
-
In case of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (such as ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing a conservative approach in light of incomplete data.
Caption: Disposal Decision Pathway for this compound.
References
Personal protective equipment for handling 22-Dehydroclerosterol glucoside
I. Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure and ensure personal safety when handling 22-Dehydroclerosterol glucoside. The recommended PPE is detailed below and categorized by the level of protection required for different handling procedures.[1][2][3][4]
| PPE Category | Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential for all procedures to protect against splashes and airborne particles.[2][3][4] |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities. To be worn over safety glasses or goggles.[5] | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Required for all handling procedures. Disposable nitrile gloves offer protection against a wide range of chemicals for short-term use.[5] It is crucial to change gloves regularly to prevent cross-contamination and inspect them for any signs of damage before use.[4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect the skin and clothing from minor spills and contamination.[2] |
| Chemical-Resistant Apron or Suit | Recommended when handling larger quantities or when there is a higher risk of splashes.[3][4] | |
| Respiratory Protection | Fume Hood | All procedures involving the handling of this compound as a powder or in volatile solvents should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Respirator | If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific procedure and the potential for exposure.[1][3][4] |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these general laboratory safety procedures when working with this compound.[6]
-
Preparation and Planning:
-
Review all available safety information for this compound and similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by ensuring it is clean and uncluttered. All handling of the solid compound should take place in a fume hood.
-
-
Handling and Use:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin and eyes.[6] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
-
Avoid inhaling the powder. Weighing and transferring the solid should be done carefully within a fume hood to minimize dust generation.
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing. This compound is reported to be soluble in organic solvents like ethanol, chloroform, and dichloromethane, and almost insoluble in water.[6]
-
-
Storage:
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
-
Disposal Procedures:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
IV. Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research setting.
Disclaimer: This information is provided for guidance purposes only and is based on general laboratory safety principles. A comprehensive risk assessment should be conducted by the user before handling this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. falseguridad.com [falseguridad.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chembk.com [chembk.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
